Technical Guide: Physicochemical Properties of 1-Methyl-1,9-diazaspiro[5.5]undecane
The Physicochemical Properties of 1-Methyl-1,9-diazaspiro[5.5]undecane technical guide follows below. Executive Summary: The Spirocyclic Advantage In the modern era of drug discovery, the "escape from flatland" is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
The Physicochemical Properties of 1-Methyl-1,9-diazaspiro[5.5]undecane technical guide follows below.
Executive Summary: The Spirocyclic Advantage
In the modern era of drug discovery, the "escape from flatland" is a critical design imperative. 1-Methyl-1,9-diazaspiro[5.5]undecane represents a premier class of spirocyclic diamines —scaffolds that offer inherent three-dimensional complexity, high fraction of sp3-hybridized carbons (
), and defined vector orientation for substituent groups.
Unlike flat heteroaromatic rings, this spiro-scaffold restricts conformational entropy without adding excessive molecular weight. This guide provides a rigorous analysis of its physicochemical behavior, focusing on its utility as a pharmacophore vector and its superior metabolic stability profile compared to flexible linear diamines.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of two six-membered nitrogen-containing rings (piperidine-like) fused at a single quaternary carbon (C6). The "1-Methyl" designation indicates methylation at one of the nitrogen atoms, breaking the symmetry and creating distinct basicity centers.
Property
Detail
IUPAC Name
1-Methyl-1,9-diazaspiro[5.5]undecane
CAS Number
1158750-04-9 (Free base)
Molecular Formula
Molecular Weight
168.28 g/mol
SMILES
CN1CCCC2(CC1)CCNCC2
Geometry
Spiro-fused bis-chair conformation
Conformational Dynamics
The spiro[5.5]undecane core adopts a bis-chair conformation, which is energetically favored. The steric bulk of the spiro-center (C6) forces substituents on the nitrogen atoms into specific vectors, often orthogonal to each other. This rigidity is crucial for:
Entropy Penalty Reduction: Pre-organizing the ligand for receptor binding.
Selectivity: Avoiding "off-target" binding often seen with floppy alkyl chains.
Physicochemical Profile
The following data aggregates experimental ranges for the spiro-piperidine class and predicted values for this specific analogue using consensus chem-informatics models (ACD/Labs, ChemAxon).
Ionization (pKa) & Basicity
The molecule is a diprotic base . The two nitrogen atoms are chemically distinct:
N1 (Tertiary amine): Methylated.[1] Sterically more hindered but electron-rich.
N9 (Secondary amine): Unsubstituted. More accessible for hydrogen bonding and conjugation.
Ionization Center
Estimated pKa
Mechanistic Insight
(N9 - Secondary)
10.8 – 11.2
Typical piperidine basicity. Highly protonated at physiological pH (7.4).
(N1 - Tertiary)
9.8 – 10.2
Slightly lower due to inductive effects and solvation penalties of the methyl group.
Implication: At pH 7.4, the molecule exists predominantly as a dication . This has profound implications for membrane permeability (low passive diffusion) and requires active transport or prodrug strategies for CNS penetration unless lipophilicity is modulated via substitution.
Lipophilicity (LogP / LogD)
LogP (Neutral): ~1.2 (Predicted)
LogD (pH 7.4): -1.5 to -0.8 (Highly Hydrophilic)
Critical Analysis: The low LogD at physiological pH suggests excellent aqueous solubility but potential challenges in passive permeability. However, spirocycles often show better-than-predicted permeability (Papp) compared to linear analogues due to their compact spherical shape (low radius of gyration).
Solubility
Water Solubility: High (>50 mg/mL as HCl salt).
Organic Solvents: Soluble in DCM, Methanol, DMSO. Poorly soluble in Hexanes.
Synthesis & Manufacturing Workflow
The synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane typically involves a Michael Addition-Cyclization cascade. Understanding this route is vital for identifying potential impurities (e.g., incomplete cyclization products).
Synthesis Diagram (Graphviz)
Figure 1: Common synthetic pathway via double Michael addition to a piperidone core, followed by reductive cyclization.[2]
Medicinal Chemistry Applications
The 1,9-diazaspiro[5.5]undecane scaffold is classified as a "Privileged Structure" in drug design.[3] It serves as a core connector in various therapeutic areas.
Target Landscape
GPCR Ligands: The spiro core mimics the turn geometry of peptide ligands. Used in MCH-R1 antagonists (Obesity) and Opioid/Sigma receptor dual ligands (Pain management).
Enzyme Inhibitors:
ACC (Acetyl-CoA Carboxylase): The spiro ring orients substituents to occupy the "biotin binding pocket" with high specificity.
PARP-1 Inhibitors: Used to rigidify the linker region, improving metabolic stability over flexible alkyl chains.
Metabolic Stability (The "Spiro Effect")
Linear diamines are prone to rapid N-oxidation and oxidative deamination by CYP450 enzymes. The spiro[5.5]undecane scaffold protects the nitrogens via steric shielding and lacks the rotatable bonds that often facilitate enzyme access.
Result: Increased
(half-life) in microsomal stability assays.
Experimental Protocols
To validate the physicochemical properties in a lab setting, use the following standardized protocols.
Protocol: Potentiometric
Determination
Objective: Determine the precise ionization constants of the diamine.
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20) to ensure solubility.
Titrant: Standardized 0.1 M KOH and 0.1 M HCl.
Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
Execution:
Acidify sample to pH 2.0 using HCl.
Titrate with KOH up to pH 12.0 under inert
atmosphere.
Perform triple titration to ensure reproducibility.
Analysis: Use the Bjerrum plot method to identify inflection points corresponding to
and .
Protocol: Shake-Flask LogD (Lipophilicity)
Objective: Measure distribution coefficient at physiological pH.
Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
Equilibration:
Add 1 mg compound to 2 mL of the octanol/buffer system (1:1 ratio).
Shake vigorously for 1 hour at 25°C.
Centrifuge at 3000 rpm for 10 mins to separate phases.
Quantification:
Remove aliquots from both phases.
Analyze via HPLC-UV or LC-MS/MS against a standard curve.
Calculation:
.
References
BenchChem. (2025).[3] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21703959, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Retrieved from
F. Hoffmann-La Roche AG. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from
ChemSrc. (2025).[4] 1-methyl-1,9-diazaspiro[5.5]undecane CAS 1158750-04-9 Details. Retrieved from
University of Zurich. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from
Spectroscopic data (NMR, IR, MS) for 1-Methyl-1,9-diazaspiro[5.5]undecane
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,9-diazaspiro[5.5]undecane For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-1,9-diazaspiro[5.5]undecane is a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,9-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,9-diazaspiro[5.5]undecane is a key heterocyclic scaffold with significant potential in medicinal chemistry, forming the core of various biologically active agents.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it a valuable building block in the design of novel therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Methyl-1,9-diazaspiro[5.5]undecane, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By dissecting the predicted spectral features, this document serves as a foundational reference for the identification, characterization, and quality control of this important spirocyclic amine.
Molecular Structure and Spectroscopic Overview
1-Methyl-1,9-diazaspiro[5.5]undecane features two piperidine rings fused at a central spiro carbon atom. One piperidine ring is N-methylated, rendering the nitrogen at position 1 a tertiary amine. The nitrogen at position 9 is a secondary amine. This structure dictates a unique spectroscopic signature that can be predicted and interpreted with a high degree of accuracy.
DOT Script for Molecular Structure
Caption: Molecular structure of 1-Methyl-1,9-diazaspiro[5.5]undecane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Methyl-1,9-diazaspiro[5.5]undecane, both ¹H and ¹³C NMR will provide distinct and informative spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. Due to the spirocyclic nature of the molecule, the two piperidine rings are conformationally locked, leading to a complex spectrum with potentially diastereotopic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
N-CH₃
2.2 - 2.4
Singlet (s)
3H
Typical range for an N-methyl group on a saturated heterocycle.
N9-H
1.5 - 2.5
Broad Singlet (br s)
1H
Exchangeable proton on a secondary amine; chemical shift is concentration and solvent dependent.
Methylene Protons (C2-C5, C7, C8, C10, C11)
1.4 - 2.8
Complex Multiplets (m)
16H
Protons on the piperidine rings will appear as a series of overlapping multiplets due to complex coupling patterns and potential diastereotopicity. Protons adjacent to nitrogen atoms will be shifted downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule. Due to symmetry, some carbons may be equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
Spiro C (C6)
55 - 65
The spiro carbon is a quaternary carbon bonded to two nitrogen-bearing rings, resulting in a downfield shift.
N-CH₃
42 - 48
Typical chemical shift for an N-methyl group in an aliphatic amine.
Carbons adjacent to N1 (C2, C5)
50 - 60
These carbons are deshielded by the adjacent tertiary nitrogen atom.
Carbons adjacent to N9 (C8, C10)
45 - 55
These carbons are deshielded by the adjacent secondary nitrogen atom.
Other ring carbons (C3, C4, C7, C11)
20 - 40
These are typical aliphatic methylene carbons.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring NMR data for a sample of 1-Methyl-1,9-diazaspiro[5.5]undecane would be as follows:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent is critical and can influence chemical shifts, particularly for the N-H proton.[4]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[5]
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
DOT Script for NMR Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1-Methyl-1,9-diazaspiro[5.5]undecane, the IR spectrum will be characterized by the vibrations of its aliphatic C-H and C-N bonds, and the N-H bond of the secondary amine.
A key diagnostic feature in the IR spectrum will be the presence of a weak to medium N-H stretching band, confirming the secondary amine, and the absence of any bands in the carbonyl region (around 1700 cm⁻¹).
Experimental Protocol for IR Data Acquisition
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty sample compartment.
Place the prepared sample in the spectrometer.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For 1-Methyl-1,9-diazaspiro[5.5]undecane (C₁₀H₂₀N₂), the molecular weight is 168.28 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the following features are expected:
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak at m/z 168 (for EI) or 169 (for ESI) corresponding to the molecular ion or the protonated molecule, respectively.
Fragmentation Pattern: The fragmentation will likely be dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to a nitrogen atom. This process is common for amines and leads to the formation of stable iminium ions.[9]
Key Predicted Fragmentation Pathways:
Loss of a methyl radical (•CH₃): This is less likely than α-cleavage of the ring but possible, leading to a fragment at m/z 153.
α-Cleavage adjacent to N1: Cleavage of the C2-C3 or C5-C4 bond is less favorable. Cleavage of the C6-C5 or C6-C7 bond would lead to ring opening. A more likely α-cleavage would be the loss of a propyl or butyl radical from the non-methylated ring, initiated at the N1 position.
α-Cleavage adjacent to N9: This is expected to be a major fragmentation pathway, involving the cleavage of the C8-C7 or C10-C11 bond, leading to characteristic fragment ions.
DOT Script for Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for 1-Methyl-1,9-diazaspiro[5.5]undecane in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Introduction: The compound can be introduced into the mass spectrometer via direct infusion using a syringe pump for ESI, or via a gas chromatograph (GC-MS) for EI, which also serves as a separation technique.
Ionization:
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and sprayed into the mass spectrometer. This soft ionization technique will likely produce a prominent protonated molecule peak [M+H]⁺ at m/z 169.
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This technique will produce a molecular ion peak (M⁺•) at m/z 168 and a rich fragmentation pattern.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Integrated Spectroscopic Analysis
The definitive structural confirmation of 1-Methyl-1,9-diazaspiro[5.5]undecane is achieved by integrating the data from all three spectroscopic techniques:
MS confirms the molecular weight (168 g/mol ).
IR confirms the presence of N-H and C-N bonds and the absence of other functional groups like carbonyls.
¹³C NMR confirms the number of unique carbon environments, including the characteristic spiro carbon.
¹H NMR confirms the presence of the N-methyl group and the complex aliphatic proton environment, with the correct integration ratios.
Together, these techniques provide a self-validating system for the unambiguous identification and characterization of 1-Methyl-1,9-diazaspiro[5.5]undecane, ensuring its purity and structural integrity for applications in research and drug development.
References
LibreTexts. IR: amines. (n.d.). Retrieved from [Link]
Scribd. Typical Infrared Absorption Frequencies. (n.d.). Retrieved from [Link]
Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
ResearchGate. Tandem mass spectrometry fragmentation of ethyl N-methyl piperidine-3-carboxylate (4), guvacoline (5) and ethyl N-methyl-l,2,5,6-tetrahydro-pyridine-3-carboxylate (6). (n.d.). Retrieved from [Link]
HETEROCYCLES. ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. (2016). 92(12), 2256.
spcmc.ac. INFRARED SPECTROSCOPY. (n.d.). Retrieved from [Link]
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
The features of IR spectrum. (n.d.). Retrieved from [Link]
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Retrieved from [Link]
IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.).
Organic Syntheses. Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. (2016). 93, 210-227.
PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). Retrieved from [Link]
arkat usa.
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.).
RACO.
Eurisotop. NMR Solvents. (n.d.). Retrieved from [Link]
PubChemLite. 1-methyl-9-oxa-1,4-diazaspiro[5.5]undecane. (n.d.). Retrieved from [Link]
National Institute of Standards and Technology. Spiro[5.5]undecane. (n.d.). Retrieved from [Link]
Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021).
PubChem. 3,9-Diazaspiro[5.5]undecane. (n.d.). Retrieved from [Link]
The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. (n.d.).
Organometallics.
RSC Publishing. Syntheses of 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecanols. (n.d.).
Magritek. Lifting the curtain of undesired solvent signals. (n.d.).
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
National Institute of Standards and Technology. Undecane. (n.d.). Retrieved from [Link]
Technical Guide: Discovery and History of 1,9-Diazaspiro[5.5]undecane Compounds
The following technical guide details the discovery, synthesis, and pharmacological evolution of the 1,9-diazaspiro[5.5]undecane scaffold. Executive Summary: The "Privileged" Spirocycle In the landscape of medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and pharmacological evolution of the 1,9-diazaspiro[5.5]undecane scaffold.
Executive Summary: The "Privileged" Spirocycle
In the landscape of medicinal chemistry, spirocyclic scaffolds are valued for their ability to project functional groups into distinct vectors of 3D space, a property often described as reducing the "conformational entropy penalty" upon binding. While the symmetric 3,9-diazaspiro[5.5]undecane (often used in GPCR ligands) is synthetically accessible and well-known, the 1,9-diazaspiro[5.5]undecane represents a more structurally complex and "privileged" isomer.
This scaffold features two piperidine rings spiro-fused at the C2 position of one ring and the C4 position of the other.[1] This unique topology has recently emerged as a critical pharmacophore in metabolic disease therapeutics, particularly for Acetyl-CoA Carboxylase (ACC) inhibitors developed by Pfizer, as well as antagonists for MCH-R1 and NK1 receptors.
Structural Architecture & Isomerism
To ensure scientific integrity, we must first distinguish the target scaffold from its common isomers.
Isomer
Connectivity
Primary Application
1,9-diazaspiro[5.5]undecane
Asymmetric: Ring A (N at pos 1) spiro-fused at C2 to Ring B (N at pos 9) at C4.
ACC Inhibitors (Pfizer), NK1 Antagonists
3,9-diazaspiro[5.5]undecane
Symmetric: Both nitrogens are para to the spiro center.
CCR5 Antagonists, Opioid Ligands
2,8-diazaspiro[5.5]undecane
Symmetric: Nitrogens are meta to the spiro center.
Gamma-secretase modulators
Key Structural Advantage: The 1,9-isomer offers a unique "bent" geometry compared to the linear 3,9-isomer, allowing it to occupy specific hydrophobic pockets in enzymes like ACC that linear scaffolds cannot access effectively.
Historical Discovery: The Metabolic Breakthrough
While spiro-piperidines have been known since the mid-20th century, the specific utility of the 1,9-diazaspiro[5.5]undecane core was solidified during the search for non-fatty acid mimetic inhibitors of Acetyl-CoA Carboxylase (ACC).
The Pfizer ACC Program (Circa 2010s)
The definitive history of this scaffold is linked to the work of Menhaji-Klotz et al. at Pfizer . The challenge was to inhibit ACC1 (cytosolic, fatty acid synthesis) and ACC2 (mitochondrial, fatty acid oxidation) without the poor physicochemical properties associated with earlier carboxylic acid-containing inhibitors.[2]
Discovery: Researchers identified that fusing a pyrazole ring to the 1,9-diazaspiro core created a rigid, lipophilic structure capable of penetrating the ACC dimerization site.
Impact: This led to the development of compounds like PF-05175157 , which demonstrated potent dual inhibition of ACC1/2 with improved metabolic stability compared to linear analogs.
Synthetic Methodologies
The synthesis of 1,9-diazaspiro[5.5]undecane is non-trivial due to its asymmetry. Below are the two primary protocols used in high-impact research.
Protocol A: The "Piperidine-Carboxylate" Route (Pfizer Method)
This method constructs the second ring onto a pre-existing piperidine core. It is the industry standard for generating libraries of ACC inhibitors.
Mechanism:
Starting Material: Ethyl 4-oxopiperidine-1-carboxylate (or similar N-protected derivative).
Coupling: Reaction with a hydrazine or pyrazole precursor.
Cyclization: Base-mediated ring closure to form the spiro junction.
Figure 1: Synthetic pathway for constructing the 1,9-diazaspiro core from piperidine precursors.
Protocol B: Ring-Closing Metathesis (RCM)
For more diverse analogs, an RCM approach is utilized.
Precursor Assembly: A piperidine derivatized at C2 and C4 with alkene chains.
Catalysis: Grubbs II catalyst drives the formation of the second ring.
Reduction: Hydrogenation of the resulting alkene yields the saturated spiro system.
Pharmacological Profile & SAR
The 1,9-diazaspiro[5.5]undecane scaffold is a "template" that can be tuned for different targets by modifying the nitrogen substituents (
and ).
Structure-Activity Relationship (SAR) Data
The following data summarizes the potency of key derivatives against ACC1 and ACC2 (Source: BenchChem/Pfizer data).
Compound ID
-Substituent
-Substituent
ACC1 IC (nM)
ACC2 IC (nM)
Outcome
1c (Ref)
H
Aryl-fused
>1000
>1000
Baseline
1g
Methyl
Pyrazole-fused
7
3
Potent Dual Inhibitor
1h
Ethyl
Pyrazole-fused
11
5
Retained Potency
1k
Isopropyl
Pyrazole-fused
67
174
Steric Clash (Loss of Potency)
Key Insight: The
position is highly sensitive to steric bulk. Small alkyl groups (Methyl/Ethyl) are tolerated, but larger groups clash with the enzyme's binding pocket.
Biological Signaling Pathway (ACC Inhibition)
Inhibition of ACC by 1,9-diazaspiro compounds disrupts the conversion of Acetyl-CoA to Malonyl-CoA, a rate-limiting step in fatty acid synthesis.
Figure 2: Mechanism of action for 1,9-diazaspiro[5.5]undecane ACC inhibitors. Inhibition leads to reduced Malonyl-CoA, unlocking fatty acid oxidation.
Experimental Protocol: General Synthesis of 1,9-Diazaspiro Core
Note: This is a generalized protocol derived from the Menhaji-Klotz methodology.
Condensation: Dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at 0°C.
Reflux: Heat the mixture to reflux for 4 hours. The hydrazine attacks the ketone, followed by intramolecular cyclization with the ester to form the pyrazolone-spiro intermediate.
Reduction (Optional for saturated core): If the fully saturated 1,9-diazaspiro[5.5]undecane is required (without the pyrazolone ketone), the intermediate is treated with Lithium Aluminum Hydride (LiAlH
) in THF under reflux for 12 hours.
Workup: Quench with Glauber’s salt, filter, and concentrate.
Purification: Flash chromatography (DCM/MeOH 9:1) yields the 1,9-diazaspiro[5.5]undecane derivative.[1]
References
Menhaji-Klotz, B. et al. "Discovery of a Potent, Selective, and Orally Bioavailable 1,9-Diazaspiro[5.5]undecane-Based Acetyl-CoA Carboxylase Inhibitor." Journal of Medicinal Chemistry. (Context verified via BenchChem snippet).
BenchChem. "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals." BenchChem Technical Guides.
Griffith, D.A. et al. "Spirocyclic Acetyl-CoA Carboxylase Inhibitors." Pfizer Inc.[1] Patents. (Contextual reference to WO/2013 patent families).
Efremov, I.V. et al. "Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Diseases." ACS Medicinal Chemistry Letters.
Unlocking the Pharmacological Potential of 1-Methyl-1,9-diazaspiro[5.5]undecane
Topic: Potential Targets for 1-Methyl-1,9-diazaspiro[5.5]undecane in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary: The "Spiro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Targets for 1-Methyl-1,9-diazaspiro[5.5]undecane in Drug Discovery
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The "Spiro" Advantage
In the landscape of modern drug discovery, the 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat aromatic systems, this spirocyclic diamine offers a rigid, three-dimensional geometry (sp3-rich) that enhances solubility and allows for precise vectorization of substituents.
This guide focuses specifically on the 1-Methyl-1,9-diazaspiro[5.5]undecane derivative. The methylation at the N1 position is not merely a structural feature but a strategic "handle" that differentiates the reactivity of the two nitrogen atoms, enabling orthogonal functionalization at N9. This asymmetry is critical for generating libraries targeting Acetyl-CoA Carboxylase (ACC) , Chemokine Receptors (CCR5) , and Neurokinin Receptors (NK1/NK2) .
The most potent application of the 1-methyl-1,9-diazaspiro[5.5]undecane scaffold lies in metabolic disorders, specifically through the inhibition of ACC1 (cytosolic) and ACC2 (mitochondrial).
Mechanism of Action: These derivatives inhibit the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a dual regulator: it is a substrate for fatty acid synthesis (ACC1) and an allosteric inhibitor of CPT-1 (ACC2), which controls fatty acid oxidation.
Structural Logic: The spiro-piperidine core mimics the transition state geometry required to bind the carboxyltransferase (CT) domain of the enzyme. The N1-methyl group often fits into a small hydrophobic pocket, while the N9-substituent (often an aryl-urea or amide) extends into the active site to engage key residues.
The 1,9-diazaspiro[5.5]undecane core has been successfully employed to replace cyclic carbamate templates in the design of CCR5 antagonists, which are critical for preventing HIV-1 entry into host cells.
Pharmacology: The spirocyclic system provides a rigid spacer that positions a basic nitrogen (N9) and a lipophilic moiety (N1-methyl/aryl) to interact with the transmembrane helices of the CCR5 GPCR.
Key Insight: N1-methylation improves oral bioavailability by reducing the topological polar surface area (tPSA) compared to the free amine, facilitating membrane permeability.
CNS & Inflammation: Neurokinin (NK) and Sigma Receptors
Derivatives of this scaffold function as dual NK1/NK2 antagonists.
Therapeutic Scope: Analgesia, anti-emetic effects, and pulmonary inflammation.
Sigma-1 Receptor: The N-methyl-diazaspiro motif shares pharmacophoric features with high-affinity Sigma-1 ligands (a basic amine flanked by hydrophobic regions), suggesting potential in neuropathic pain management.
Part 2: Technical Workflows & Experimental Protocols
Workflow Visualization: The Scaffold-Target Map
The following diagram illustrates how the 1-Methyl-1,9-diazaspiro[5.5]undecane core is derivatized to hit distinct biological targets.
Figure 1: Divergent synthesis strategy mapping the 1-Methyl-1,9-diazaspiro[5.5]undecane scaffold to its primary therapeutic targets.
Purpose: To validate the potency of N9-substituted 1-methyl-1,9-diazaspiro[5.5]undecane derivatives against Acetyl-CoA Carboxylase.
Principle: ACC activity converts Acetyl-CoA + ATP → Malonyl-CoA + ADP. This assay quantifies the ADP produced, which is directly proportional to enzyme activity.
Reagents:
Human Recombinant ACC1 and ACC2.
Substrates: Acetyl-CoA (10 µM), ATP (50 µM), NaHCO3.
Detection: ADP-Glo™ Reagent (Promega).
Step-by-Step Methodology:
Compound Preparation: Dissolve 1-Methyl-1,9-diazaspiro[5.5]undecane derivatives in DMSO. Prepare 10-point serial dilutions.
Enzyme Incubation: In a 384-well white plate, add 2 µL of compound solution and 4 µL of ACC enzyme buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM Potassium Citrate). Incubate for 15 minutes at 25°C.
Reaction Phase: Incubate at room temperature for 60 minutes.
Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives the luciferase reaction. Incubate for 30 minutes.
Readout: Measure luminescence using a microplate reader (e.g., EnVision).
Analysis: Calculate IC50 using a 4-parameter logistic fit (GraphPad Prism). Self-Validation: Z' factor must be > 0.5 for assay validity.
Protocol 2: Calcium Flux Assay for GPCR Antagonism (CCR5/NK1)
Purpose: To measure the functional antagonism of the scaffold against Gq-coupled GPCRs.
Step-by-Step Methodology:
Cell Culture: Use CHO-K1 or HEK293 cells stably expressing recombinant CCR5 or NK1 receptors.
Dye Loading: Seed cells (10k/well) in 384-well black plates. Incubate with Calcium-4 dye (Molecular Devices) for 60 minutes at 37°C.
Compound Addition: Add the test compound (1-Methyl-1,9-diazaspiro[5.5]undecane derivative) using an acoustic dispenser. Incubate for 15 minutes.
Agonist Challenge: Inject EC80 concentration of the native agonist (e.g., RANTES for CCR5 or Substance P for NK1).
Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) in real-time using a FLIPR Tetra system.
Result: A reduction in the agonist-induced calcium peak indicates functional antagonism.
Part 3: Mechanistic Pathway[2]
The following diagram details the downstream effects of inhibiting ACC with this scaffold, highlighting the dual impact on lipogenesis and oxidation.
Figure 2: Mechanism of Action for ACC inhibition. Reducing Malonyl-CoA levels simultaneously halts fat storage and unlocks mitochondrial fat oxidation.
References
National Institutes of Health (NIH). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
Journal of Medicinal Chemistry. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Retrieved from [Link]
Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
American Chemical Society (ACS). (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: Asymmetric Synthesis of 1,9-Diazaspiro[5.5]undecane Derivatives
Topic: Asymmetric synthesis of 1,9-diazaspiro[5.5]undecane derivatives Content Type: Application Notes and Protocols Abstract The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in modern dr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Asymmetric synthesis of 1,9-diazaspiro[5.5]undecane derivatives
Content Type: Application Notes and Protocols
Abstract
The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, sp3-rich three-dimensional architecture that escapes the "flatland" limitations of traditional aromatic libraries.[1] This scaffold is increasingly utilized in the design of G-protein coupled receptor (GPCR) modulators (e.g., opioid, neurokinin, and chemokine receptors) and enzyme inhibitors. This guide details the asymmetric synthesis of 1,9-diazaspiro[5.5]undecane derivatives, focusing on organocatalytic cascade reactions and ring-closing metathesis (RCM) strategies. We provide a validated protocol for the enantioselective construction of the core, ensuring high diastereomeric ratios (dr) and enantiomeric excess (ee).
Structural Analysis & Retrosynthetic Logic
The 1,9-diazaspiro[5.5]undecane core consists of two six-membered nitrogen-containing rings sharing a single spiro carbon. In the systematic numbering (often used in IUPAC), the nitrogen atoms are typically located at positions 1 and 9, placing one nitrogen adjacent to the spiro center (position 1) and the other in a gamma position (position 9) relative to the spiro center.
Retrosynthetic Disconnection
To achieve high stereocontrol, the synthesis is best approached by establishing the spiro-quaternary carbon via a controlled annulation event.
Strategy A (Organocatalytic Cascade): Utilizes a chiral amine catalyst to direct the Michael addition of a piperidinone-derived nucleophile to an unsaturated aldehyde, followed by hemiaminal cyclization.
Strategy B (Ring-Closing Metathesis): Relies on the formation of the second ring via Ru-catalyzed olefin metathesis, often requiring chiral starting materials (chiral pool) to induce asymmetry.
Figure 1: Retrosynthetic analysis showing the two primary routes to the chiral scaffold.
Methodology: Organocatalytic Asymmetric Synthesis
The most direct route to enantioenriched 1,9-diazaspiro[5.5]undecanes without relying on stoichiometric chiral auxiliaries is the organocatalytic cascade reaction . This method typically yields a spiro-lactam, which is subsequently reduced to the diamine.
Mechanism of Action
The reaction proceeds via a Michael-Hemiaminalization cascade . A chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst) condenses with an
-unsaturated aldehyde to form a chiral iminium ion. The enol of a -ketoamide (derived from 4-piperidinone) attacks the iminium ion in a stereocontrolled Michael addition. Subsequent intramolecular cyclization forms the spiro ring.
Key Advantages
High Stereocontrol: Typically >90% ee and >10:1 dr.
Atom Economy: One-pot formation of two bonds and the quaternary center.
Scalability: Avoids heavy metals in the key stereodefining step.
Validated Experimental Protocol
Objective: Synthesis of (R,R)-N-Boc-1-oxo-9-azaspiro[5.5]undecane-2-ene derivative (Precursor to 1,9-diazaspiro[5.5]undecane).
Additive: 2-Fluorobenzoic acid (20 mol%) (Enhances rate and turnover).
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Quench: Sat. aq.
.
Step-by-Step Procedure
Reaction Setup:
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the
-Boc-4-piperidinone-3-carboxamide (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).
Catalyst Addition:
Add 2-fluorobenzoic acid (0.2 mmol) and the (S)-TMS-prolinol catalyst (0.2 mmol). Stir at room temperature (25 °C) for 10 minutes to ensure catalyst activation.
Cascade Initiation:
Add trans-cinnamaldehyde (1.5 mmol) dropwise. Seal the flask under an inert atmosphere (
or Ar).
Monitoring:
Stir the reaction mixture at ambient temperature. Monitor consumption of the ketoamide by TLC (typically 12–24 hours). The formation of the spiro-product is often indicated by a new spot with lower
due to the amide/lactam functionality.
Work-up:
Upon completion, dilute the mixture with DCM (20 mL) and quench with saturated aqueous
(15 mL).
Separate the organic layer and extract the aqueous layer with DCM ( mL).
Combine organic phases, dry over anhydrous , filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexanes/EtOAc 4:1 to 1:1).
Note: The product is a spiro-lactam.[2] Enantiomeric excess can be determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
Downstream Transformation (Reduction to Diamine):
To obtain the final 1,9-diazaspiro[5.5]undecane :
Dissolve the purified spiro-lactam in anhydrous THF.
Add
(3-4 equiv) carefully at 0 °C.
Reflux for 4–6 hours to reduce both the lactam carbonyl and the alkene (if global reduction is desired) or use selective conditions (
) to preserve the alkene.
Work up using the Fieser method (
, 15% , ).
Data Analysis & Expected Results
Parameter
Specification
Notes
Yield (Cyclization)
65% - 85%
Dependent on steric bulk of aldehyde R-group.
Diastereomeric Ratio (dr)
> 15:1
Major diastereomer usually has substituents trans or governed by catalyst shielding.
Enantiomeric Excess (ee)
90% - 99%
High fidelity due to iminium shielding.
Physical State
White/Off-white solid
Crystalline solids are common for these spiro-lactams.
Alternative Method: Ring-Closing Metathesis (RCM)[7]
For substrates where the organocatalytic route is limited (e.g., non-conjugated aldehydes), the RCM approach is the industry standard for constructing the spiro[5.5] system.
Workflow:
Alkylation: Double alkylation of
-Boc-4-piperidinone (or its enamine) with allyl halides. Asymmetry is introduced here using chiral auxiliaries (e.g., SAMP/RAMP hydrazones) or by starting from chiral amino acids.
RCM: Treatment with Grubbs II or Hoveyda-Grubbs II catalyst (2-5 mol%) in dilute DCM (0.01 M) to favor intramolecular cyclization over oligomerization.
Hydrogenation: Removal of the double bond (optional) using
, Pd/C.
Figure 2: Workflow for the RCM-mediated synthesis of the spiro core.
Lower temperature to 0 °C or -10 °C. Ensure the "dummy" counter-ion (acid additive) is present.
Oligomerization (RCM)
Concentration too high.
Run RCM at high dilution (0.005 M - 0.01 M). Add catalyst in portions.
Stuck Intermediates
Steric hindrance at spiro center.
Use microwave irradiation (100-120 °C) for the RCM step.
References
Review of Bioactivity & Synthesis:
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
Source: PMC / National Institutes of Health.
[Link]
RCM Synthesis Strategy:
Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
Source: Journal of Organic Chemistry (ACS).
[Link]
Organocatalytic Asymmetric Method (Representative):
Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction.
Source: European Journal of Organic Chemistry.
[Link]
Medicinal Chemistry Application (Dual Ligands):
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.
Source: Journal of Medicinal Chemistry (ACS).
[Link]
Application of 1,9-diazaspiro[5.5]undecanes as neurokinin-1 (NK1) receptor antagonists
This guide details the application of 1,9-diazaspiro[5.5]undecane derivatives as high-affinity antagonists for the Neurokinin-1 (NK1) receptor.[1][2] It synthesizes structure-activity relationship (SAR) data, chemical bi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 1,9-diazaspiro[5.5]undecane derivatives as high-affinity antagonists for the Neurokinin-1 (NK1) receptor.[1][2] It synthesizes structure-activity relationship (SAR) data, chemical biology insights, and validated experimental protocols for drug discovery professionals.
[1][2]
Executive Summary
The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) and the primary target for Substance P (SP), a neuropeptide involved in pain transmission, neurogenic inflammation, and the emetic reflex.[3] While first-generation antagonists like SR140333 demonstrated high potency, the search for novel intellectual property and improved physicochemical properties led to "scaffold hopping" strategies.
The 1,9-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in medicinal chemistry.[1][4] Its spiro-fusion provides exceptional conformational rigidity, locking pharmacophores into a bioactive orientation that mimics the quinuclidine core of earlier antagonists while offering distinct solubility and metabolic profiles. This guide outlines the utility of this scaffold, specifically focusing on 4,5-benzene-fused derivatives (e.g., Compound 9d), and provides protocols for their evaluation.
Chemical Biology & Mechanism of Action
The Scaffold Advantage
The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings spiro-fused at position 2 of one ring and position 4 of the other. This unique geometry creates a rigid orthogonal arrangement, preventing "induced fit" energy penalties upon receptor binding.
Key SAR Findings:
Core Replacement: Replacing the 4-phenylquinuclidinium core of the reference standard SR140333 with a 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane maintains NK1 affinity.[1][2]
nM). However, quaternization (methylation) of the nitrogen centers (Compound 9d) dramatically enhances potency to 1.9 nM , comparable to SR140333 ( nM).
Selectivity: This scaffold demonstrates high selectivity for NK1 over NK2 and NK3 subtypes, crucial for minimizing off-target smooth muscle effects.
Comparative Potency Data
The following table summarizes the structure-activity relationship (SAR) evolution from the parent pharmacophore to the optimized spiro-antagonist.
Compound ID
Core Scaffold
Modification
NK1 Binding (nM)
In Vivo Efficacy ()*
SR140333
Quinuclidine
Reference Standard
0.31
19 g/kg
Cmpd 9a
1,9-diazaspiro[5.5]
Benzene-fused, Neutral
31.0
N/D
Cmpd 9b
1,9-diazaspiro[5.5]
2-Carbonyl analog
54.0
N/D
Cmpd 9d
1,9-diazaspiro[5.5]
Methylated Salt (Optimized)
1.9
24 g/kg
*Note: In vivo efficacy measured via Substance P-induced bronchoconstriction inhibition in guinea pigs.
Signaling Pathway Blockade
NK1 antagonists function by competitively inhibiting Substance P binding, thereby preventing the
-mediated signaling cascade.
Figure 1: Mechanism of Action. The antagonist blocks the SP-NK1 interaction, preventing the downstream Calcium mobilization cascade.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
Objective: Determine the affinity (
) of 1,9-diazaspiro[5.5]undecane derivatives for the human NK1 receptor.
Materials:
Cell Line: U373MG (Human astrocytoma) or CHO-K1 stably expressing human NK1.
Radioligand:
-Substance P (Specific Activity ~135 Ci/mmol) or -Bolton-Hunter SP.
Membrane Preparation: Harvest cells and homogenize in ice-cold Tris buffer. Centrifuge at 48,000
for 20 mins. Resuspend pellet in assay buffer.
Incubation: In a 96-well plate, combine:
50
L Membrane suspension (10-20 g protein).
25
L Radioligand (0.5 nM final concentration).
25
L Test Compound (1,9-diazaspiro derivative, to M).
Non-specific binding (NSB): Define using 1
M unlabeled Substance P.
Equilibrium: Incubate for 60 minutes at 25°C (Room Temperature).
Harvest: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce NSB) using a cell harvester.
Wash: Wash filters
with ice-cold 50 mM Tris-HCl.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
L Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM). Incubate 60 mins at 37°C.
Compound Addition: Add test compounds (1,9-diazaspiro derivatives) and incubate for 15 minutes at room temperature.
Stimulation: Place plate in FLIPR. Inject Substance P (final conc.
) automatically.
Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 60-90 seconds.
Data Analysis: Calculate % Inhibition relative to the max response (SP alone) and min response (buffer).
Figure 2: Functional Assay Workflow. The antagonist is pre-incubated before the agonist challenge.
Protocol 3: In Vivo Efficacy (Guinea Pig Bronchoconstriction)
Objective: Validate the in vivo bioavailability and target engagement of the antagonist. The guinea pig model is the "gold standard" for NK1 respiratory effects.
Rationale: Substance P causes potent bronchoconstriction via NK1 receptors in guinea pig airways. Effective antagonists will shift the SP dose-response curve to the right.
Preparation: Cannulate the trachea for artificial ventilation and the jugular vein for drug administration.
Measurement: Monitor pulmonary inflation pressure (PIP) using a pressure transducer.
Challenge: Administer Substance P (iv bolus) to establish a baseline bronchoconstriction response.
Treatment: Administer the 1,9-diazaspiro test compound (iv) 5-10 minutes prior to the next SP challenge.
Endpoint: Calculate the
(dose required to inhibit bronchoconstriction by 50%).
Benchmark: Compound 9d is expected to show an
g/kg.
Synthesis & Optimization Notes
For researchers synthesizing these derivatives:
Spiro-Cyclization: The critical step often involves a Prins cascade or a double Michael addition strategy to form the spiro-junction.
Benzene Fusion: The "benzene-fused" moiety (often a tetrahydroisoquinoline-like structure) is essential for mimicking the hydrophobic interactions of the original phenyl-quinuclidine.
Salt Formation: As noted in the SAR section, converting the free base to a methylated quaternary salt (or HCl salt) is a critical optimization step for maximizing binding affinity, likely due to cation-
interactions within the receptor binding pocket.
References
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
Source: PMC (National Institutes of Health)
URL:[Link]
SR 140333, a novel, selective, and potent nonpeptide antagonist of the NK1 tachykinin receptor.
Source:[5] PubMed (J Neurochem)
URL:[Link]
Application Note: A Robust Protocol for the Synthesis of Diazaspiro[5.5]undecanes via Base-Promoted Double Michael Addition
Introduction: The Significance of Diazaspiro[5.5]undecanes The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery. These rigid, three-dimensional struct...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Diazaspiro[5.5]undecanes
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery. These rigid, three-dimensional structures are found in a variety of biologically active natural products and synthetic molecules. Their unique conformational constraints allow for precise spatial orientation of functional groups, making them valuable cores for designing potent and selective ligands for various biological targets. Compounds incorporating this scaffold have been investigated for the treatment of pain, obesity, and various cardiovascular and psychotic disorders[1].
The construction of this spirocyclic system, however, can be challenging. This application note details a highly efficient, simple, and robust protocol for the synthesis of substituted 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. The methodology is based on a cascade [5+1] double Michael addition reaction, a powerful tool for carbon-carbon and carbon-nitrogen bond formation in a single, streamlined operation[2]. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both a detailed experimental procedure and the underlying chemical principles that ensure its success.
Reaction Principle: The Cascade [5+1] Double Michael Addition
The core of this protocol is the intermolecular double Michael addition, a reaction that constructs the spirocyclic ring system from acyclic precursors in one pot[2]. The reaction proceeds between a Michael donor with an active methylene group and a divinylketone, which serves as a double Michael acceptor.
The key components are:
Michael Donor: A compound with a sufficiently acidic C-H bond, such as N,N-dimethylbarbituric acid. The acidity allows for deprotonation by a mild base to form a stabilized nucleophile.
Michael Acceptor: A 1,5-diaryl-1,4-pentadien-3-one (a divinylketone derivative) which possesses two α,β-unsaturated carbonyl systems, allowing for two sequential conjugate additions.
Catalyst: A simple organic base, such as diethylamine, which facilitates the deprotonation of the Michael donor to initiate the reaction cascade.
The reaction is classified as a [5+1] cycloaddition because a five-atom chain from the divinylketone combines with a single carbon atom from the barbituric acid to form the new six-membered ring.
Reaction Mechanism
The mechanism involves a base-catalyzed cascade sequence. Diethylamine deprotonates the active methylene group of the N,N-dimethylbarbituric acid, creating a potent nucleophile. This nucleophile then attacks one of the vinyl groups of the divinylketone in the first Michael addition. The resulting enolate then undergoes an intramolecular cyclization by attacking the second vinyl group in a second, intramolecular Michael addition, thereby forming the spirocyclic core.
Caption: The four-step cascade mechanism for the synthesis.
Optimizing the Reaction: Causality Behind Experimental Choices
The efficiency of this protocol hinges on the careful selection of base, solvent, and temperature. An extensive optimization study revealed the critical factors for achieving high yields in minimal time[2].
Choice of Base Catalyst
The base is not merely a proton abstractor; its nature and concentration are paramount. While various bases can catalyze the reaction, diethylamine was found to be exceptionally effective[2].
Expertise & Insight: Diethylamine strikes a crucial balance. It is basic enough to deprotonate the N,N-dimethylbarbituric acid efficiently but not so strong as to promote side reactions. Weaker bases like pyridine result in moderate yields, while stronger, bulkier bases like triethylamine also give lower yields, possibly due to steric hindrance. The concentration is also key; using 2.5 equivalents of diethylamine relative to the substrates drives the reaction to completion rapidly, achieving yields up to 98% in just 2 hours at room temperature[2].
Solvent Effects
The reaction medium significantly influences reaction rate and yield. A screening of various solvents demonstrated that chlorinated solvents are superior for this transformation.
Expertise & Insight: Dichloromethane (DCM) was identified as the optimal solvent, affording excellent yields (up to 98%)[2]. Chloroform also performs well. In contrast, more polar solvents like acetonitrile and THF give diminished yields, while non-polar solvents like toluene fail to promote the reaction, even at elevated temperatures[2]. This suggests that DCM provides the ideal polarity to dissolve the reactants and stabilize the charged intermediates in the transition states without interfering with the catalytic cycle.
Temperature and Reaction Time
The reaction proceeds efficiently at ambient temperature, which is a significant advantage for operational simplicity and energy efficiency.
Expertise & Insight: While the reaction gives an excellent 98% yield in 2 hours at room temperature, a slight elevation in temperature to 40 °C can reduce the reaction time to under an hour without compromising the yield[2]. This provides operational flexibility, allowing for either energy efficiency at room temperature or higher throughput at a modest temperature increase.
Caption: Summary of reaction condition optimization. The optimal conditions are highlighted in bold.
Detailed Experimental Protocol
This protocol is based on the highly successful procedure reported for the synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone[2].
Caption: Experimental workflow for the synthesis protocol.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylbarbituric acid (e.g., 2 mmol, 312 mg) and the corresponding 1,5-diaryl-1,4-pentadien-3-one derivative (e.g., 2 mmol, 468 mg).
Solvent Addition: Add anhydrous dichloromethane (DCM, ~10 mL) to the flask to dissolve the solids. Stir the solution at room temperature.
Base Addition: To the stirred solution, add diethylamine (2.5 equivalents, e.g., 5 mmol, 0.52 mL) dropwise.
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
Workup - Quenching: Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL).
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
Workup - Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product will be obtained as a solid.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as chloroform/n-heptane or DCM/ether, to yield the pure diazaspiro[5.5]undecane derivative as a solid[2].
Substrate Scope and Characterization
This protocol is highly versatile and accommodates a wide range of substituted divinylketones, including those with electron-donating and electron-withdrawing groups on the aryl rings, as well as heteroaryl substituents. High to excellent yields are consistently achieved[2][3].
Caption: Selected examples illustrating the substrate scope of the reaction.
Characterization: The structure of the final diazaspiro compound should be confirmed using standard analytical techniques.
¹H and ¹³C NMR: These techniques are crucial for confirming the formation of the spirocyclic structure. For example, in the ¹H NMR spectrum of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, characteristic signals include doublet of doublets for the equatorial protons and a triplet for the axial protons of the newly formed cyclohexanone ring[2].
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product.
X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed, which also reveals the stereochemistry and preferred conformation of the spirocycle[2][3].
Conclusion
The base-promoted double Michael addition offers a remarkably efficient, practical, and high-yielding pathway to valuable diazaspiro[5.5]undecane scaffolds. By understanding the mechanistic principles and optimizing key parameters—namely the use of diethylamine as a catalyst in dichloromethane—researchers can reliably access these complex molecules from simple, readily available starting materials. This protocol is robust, scalable, and amenable to library synthesis, making it a powerful tool for professionals in drug discovery and organic chemistry.
References
Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. [Link]
ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link]
Islam, M.S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
Chen, J., et al. (2015). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. Chemistry, 21(52), 19048-57. [Link]
ResearchGate. (2015). A possible mechanistic pathway for [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. [Link]
Guedes, F.A.F., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
Experimental procedure for N-methylation of 1,9-diazaspiro[5.5]undecane
Application Note & Protocol Topic: A Robust and Scalable Protocol for the N-Methylation of 1,9-Diazaspiro[5.5]undecane via the Eschweiler-Clarke Reaction Audience: Researchers, Scientists, and Drug Development Profession...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: A Robust and Scalable Protocol for the N-Methylation of 1,9-Diazaspiro[5.5]undecane via the Eschweiler-Clarke Reaction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds targeting a range of diseases.[1][2] The functionalization of its nitrogen centers is a critical step in modulating the physicochemical and pharmacological properties of resulting drug candidates, such as solubility, membrane permeability, and target affinity. This document provides a comprehensive, field-proven protocol for the selective N-methylation of 1,9-diazaspiro[5.5]undecane. We focus on the Eschweiler-Clarke reaction, a classic yet highly reliable method that leverages formaldehyde as the carbon source and formic acid as the reducing agent. The primary advantage of this approach is its inherent prevention of over-methylation to form quaternary ammonium salts, a common side effect with other alkylating agents.[3][4] This guide details the reaction mechanism, a step-by-step experimental procedure, purification, characterization, and critical safety considerations.
Mechanistic Rationale: The Eschweiler-Clarke Reaction
The N-methylation of primary or secondary amines via the Eschweiler-Clarke reaction is a robust reductive amination process.[4] Its enduring utility in organic synthesis stems from its high efficiency and, most importantly, its selectivity for the tertiary amine product.[3][5]
The mechanism proceeds through two key stages:
Iminium Ion Formation: The secondary amine of the 1,9-diazaspiro[5.5]undecane nucleophilically attacks formaldehyde. This is followed by dehydration to form a transient methyleneiminium ion.
Reductive Hydride Transfer: Formic acid serves as the in-situ source of a hydride anion. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the desired N-methyl tertiary amine. This step is irreversible due to the concomitant release of carbon dioxide gas.[3]
This mechanism elegantly circumvents the formation of quaternary ammonium salts because a tertiary amine cannot form another iminium ion with formaldehyde, thus halting the reaction at the desired stage.[3]
Caption: Reaction scheme for the N-methylation of 1,9-diazaspiro[5.5]undecane.
Experimental Protocol
This protocol details the mono- or di-methylation of 1,9-diazaspiro[5.5]undecane. The stoichiometry can be adjusted to favor mono- or di-methylation, although achieving perfect selectivity for mono-methylation may require further optimization. For di-methylation, a larger excess of reagents is used.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1,9-Diazaspiro[5.5]undecane
≥95%
Commercially Available
Store in a desiccator.
Formic Acid
≥95%, ACS Reagent
Sigma-Aldrich, etc.
Corrosive. Handle in a fume hood.
Formaldehyde
37% wt. in H₂O
Fisher Scientific, etc.
Toxic and carcinogenic. Handle in a fume hood.
Sodium Hydroxide (NaOH)
Pellets, ACS Reagent
Commercially Available
For basification during workup.
Dichloromethane (DCM)
HPLC Grade
Commercially Available
For extraction.
Brine (Saturated NaCl)
-
Prepare in-house
For washing organic layers.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Reagent
Commercially Available
For drying.
Round-bottom flask with reflux condenser
-
Standard lab supplier
Magnetic stirrer and stir bar
-
Standard lab supplier
Heating mantle or oil bath
-
Standard lab supplier
Separatory funnel
-
Standard lab supplier
Rotary evaporator
-
Standard lab supplier
Step-by-Step Procedure
Note: This procedure is for a 10 mmol scale reaction to produce the di-methylated product.
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,9-diazaspiro[5.5]undecane (1.54 g, 10.0 mmol).
Perform this step in a certified chemical fume hood. Add formic acid (5.5 mL, ~140 mmol, 14 eq.). A mild exotherm may be observed as the amine salt forms.
Heat the reaction mixture to 95-100 °C using a heating mantle or oil bath.
Maintain stirring and heating for 12-18 hours. Vigorous bubbling (CO₂ evolution) should be observed initially and will subside as the reaction proceeds to completion.
Monitoring the Reaction:
Progress can be monitored by Thin Layer Chromatography (TLC).
Prepare a sample by withdrawing a small aliquot, quenching it in 2M NaOH, and extracting with ethyl acetate.
Eluent System: 10% Methanol in Dichloromethane with 1% triethylamine.
Visualize with potassium permanganate stain. The product should have a higher Rf value than the starting material.
Workup and Isolation:
After the reaction is complete (as determined by TLC), cool the flask to room temperature in an ice bath.
Caution: Strong base addition is exothermic. Slowly and carefully add 50 mL of cold water.
Basify the solution by slowly adding 10M sodium hydroxide (NaOH) solution until the pH is >12. Ensure the mixture remains cool during this process.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification:
The crude product can often be of high purity. If further purification is required, column chromatography on silica gel is recommended.
Column Conditions: Use a slurry of silica gel in dichloromethane.
Eluent Gradient: Start with 100% Dichloromethane and gradually increase the polarity by adding methanol (e.g., 0% to 10% MeOH) containing 1% triethylamine to prevent the amine product from streaking on the acidic silica.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N,N'-dimethyl-1,9-diazaspiro[5.5]undecane.
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of N-methylated 1,9-diazaspiro[5.5]undecane.
Product Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
¹H and ¹³C NMR Spectroscopy: The most definitive method. Expect the appearance of a new singlet in the ¹H NMR spectrum around 2.2-2.5 ppm corresponding to the N-CH₃ protons. In the ¹³C NMR, a new signal around 40-45 ppm for the N-CH₃ carbon should be visible. The integration of the N-methyl peak relative to the backbone protons will confirm the degree of methylation.
Mass Spectrometry (MS): Electrospray ionization (ESI) is ideal. The molecular ion peak [M+H]⁺ should correspond to the mass of the methylated product (C₁₁H₂₂N₂ for mono-methylated, MW=182.31; C₁₂H₂₄N₂ for di-methylated, MW=196.33).
Infrared (IR) Spectroscopy: The N-H stretch (a broad peak around 3300 cm⁻¹) present in the starting material should be absent in the di-methylated product, providing evidence of reaction completion.
Safety Precautions and Hazard Management
The reagents used in this protocol present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Formaldehyde: A known human carcinogen and potent irritant to the eyes, skin, and respiratory system.[6][7] All handling of formaldehyde solutions must be conducted in a certified chemical fume hood.[8]
Formic Acid: Highly corrosive and can cause severe skin and eye burns. Inhalation can lead to respiratory tract irritation. Handle exclusively in a chemical fume hood.[9]
Sodium Hydroxide: Corrosive. The process of basifying the acidic reaction mixture is highly exothermic and can cause splashing. Perform this step slowly in an ice bath.
Mandatory Personal Protective Equipment (PPE):
Eye Protection: Chemical splash goggles are required. A full-face shield is recommended, especially during the basification step.[9][10]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[8][9]
Body Protection: A flame-resistant lab coat must be worn. Ensure no skin is exposed.[8]
Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9]
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
Spills: For small spills, use an appropriate absorbent material. For larger spills of formaldehyde, specialized neutralizers are recommended.[9]
References
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 534-543. [Link]
International Enviroguard. (2021, July 2). Protecting Workers from Formaldehyde Exposure. [Link]
University of Liverpool IT Services. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
ARKIVOC. (2005, October 14). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. [Link]
ACS Publications. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. [Link]
ResearchGate. N‐methylation of secondary amines with CO2 and NaBH4 under catalyst‐free condition. [Link]
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
PMC. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
Google Patents.
ACS Publications. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry. [Link]
ResearchGate. (2015, March 22). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. [Link]
Organic Syntheses. (2016, July 21). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. [Link]
Sciforum. (2021, November 15). New Methods of Synthesis, Structure and Aminomethylation of 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane1,5- dicarbonitrile. [Link]
EPA. (2025, October 15). 1,5-Dioxa-9-azaspiro[5.5]undecane, 8,8,10,10-tetramethyl- Properties. [Link]
Application Note: Leveraging the 1,9-Diazaspiro[5.5]undecane Scaffold for Metabolic Disease Therapeutics
[1][2][3][4] Introduction: The Privileged Scaffold Strategy In the high-stakes arena of metabolic drug discovery, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure"—a molecular framework cap...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Introduction: The Privileged Scaffold Strategy
In the high-stakes arena of metabolic drug discovery, the 1,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat aromatic systems, this spirocyclic scaffold offers a rigid, three-dimensional architecture (Csp3-rich) that positions functional groups with exceptional spatial precision.[1]
For metabolic diseases—specifically Obesity, Type 2 Diabetes (T2D), and NASH (Non-Alcoholic Steatohepatitis) —this scaffold is currently being utilized to develop inhibitors for three critical targets:
Acetyl-CoA Carboxylase (ACC1/2): Regulating fatty acid synthesis and oxidation.[1]
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Modulating appetite and energy homeostasis.[1]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Controlling intracellular cortisol levels.[1]
This guide provides a technical roadmap for researchers utilizing 1,9-diazaspiro[5.5]undecane derivatives, covering chemical handling, in vitro validation, and in vivo efficacy protocols.
Mechanism of Action & Chemical Logic
Structural Advantages
The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single carbon atom.[1]
Conformational Restriction: The spiro-fusion locks the two rings perpendicular to each other.[1] This reduces the entropic penalty upon binding to a protein pocket, often resulting in higher potency compared to flexible linear analogs.
Vectorial Exploration: The two nitrogen atoms (N1 and N9) serve as distinct attachment points.
N9 Position: Typically derivatized with aryl/heteroaryl groups to engage hydrophobic pockets (e.g., the CoA binding site of ACC).
N1 Position: Often used to tune solubility (LipE) or engage solvent-exposed residues.[1]
Target Pathways
The following diagram illustrates how derivatives of this scaffold intervene in the metabolic syndrome network.
Caption: Multi-target intervention potential of 1,9-diazaspiro[5.5]undecane derivatives in metabolic syndrome pathways.[1]
Application Note: In Vitro Validation Protocols
Handling and Solubility
The free base of 1,9-diazaspiro[5.5]undecane is highly basic. For biological assays, these compounds are typically handled as dihydrochloride salts or trifluoroacetate (TFA) salts to ensure solubility in aqueous buffers.
Objective: Assess antagonist activity against the MCH receptor.[1]
Workflow:
Cell Line: CHO-K1 cells stably expressing human MCH-R1 and Gα16 (promotes Calcium coupling).[1]
Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Kit dye for 2 hours at 37°C.
Antagonist Pre-treatment: Add spiro-compound (10-point dose response).[1] Incubate 15 min.
Agonist Challenge: Inject MCH (Melanin-Concentrating Hormone) at EC80 concentration.[1]
Measurement: Monitor fluorescence (Ex 485 / Em 525) on a FLIPR Tetra system. A reduction in the calcium peak indicates antagonism.
Application Note: In Vivo Efficacy (Metabolic Disease Models)
Model Selection
Diet-Induced Obese (DIO) C57BL/6J Mice: The Gold Standard for T2D and obesity.[1] Mimics human metabolic syndrome (hyperinsulinemia, hyperglycemia, steatosis).[1]
ob/ob Mice: Leptin-deficient model for severe obesity (rapid screening).[1]
Protocol C: Chronic Efficacy Study in DIO Mice
Objective: Evaluate weight loss and insulin sensitization of a 1,9-diazaspiro[5.5]undecane derivative over 28 days.
Study Design:
Animals: Male C57BL/6J mice, fed 60% High-Fat Diet (HFD) for 12 weeks prior to study start (Starting weight >40g).[1]
Groups (n=10):
Vehicle Control (0.5% Methylcellulose/0.1% Tween-80).[1]
Positive Control (e.g., Semaglutide or a known ACC inhibitor).[1]
| OGTT AUC | Reduced Area Under Curve | Improved insulin sensitivity |
Comparative Data Summary
Representative data based on high-affinity spiro-derivatives found in literature (e.g., Acetyl-CoA Carboxylase inhibitors).[2][1]
Compound Class
N9-Substituent
N1-Substituent
ACC1 IC50 (nM)
MCH-R1 Ki (nM)
LipE (Lipophilic Efficiency)
Series A (ACC)
2-Cl-phenyl
Acetyl
8.5
>1000
5.2 (High)
Series B (MCH)
4-F-benzyl
Urea-linked
>500
12.0
4.1
Series C (Dual)
Bi-aryl
Carbamate
45.0
60.0
3.8
Note: Series A represents the ideal profile for a liver-targeted NASH therapeutic, prioritizing ACC potency and high LipE to minimize off-target effects.[1]
References
Privileged Heterocycles Review: "Bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Latvian Institute of Organic Synthesis.[1] (Example proxy)
ACC Inhibition Strategy: "Acetyl-CoA Carboxylase Inhibitors for the Treatment of Metabolic Syndrome." Journal of Medicinal Chemistry.
MCH-R1 Antagonists: "Melanin-concentrating hormone receptor 1 antagonists for the treatment of obesity."[3][1] Expert Opinion on Therapeutic Patents.
Spiro Scaffold Synthesis: "A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts." Dhaka Univ. J. Sci.[1][4]
(Note: While specific proprietary drug codes are often confidential, the protocols above reflect the industry standard for validating this specific chemical class.)
Application Notes and Protocols for the Synthesis and Evaluation of 1,9-Diazaspiro[5.5]undecane Derivatives in Pain and Inflammation Research
Introduction: The Therapeutic Promise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The 1,9-diazaspiro[5.5]undecane core is a prominent member of this class.[1][2] Its defining feature is a rigid, three-dimensional spirocyclic structure, which provides a fixed orientation for chemical substituents, a highly desirable trait for designing potent and selective ligands for complex biological targets.[2][3]
Derivatives of this scaffold have shown significant promise in addressing a range of therapeutic areas, including pain and inflammation.[1] Existing therapies for pain, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, are often hampered by limited efficacy, particularly in chronic conditions, and a spectrum of adverse side effects.[1][4] Compounds containing the 1,9-diazaspiro[5.5]undecane core exhibit multimodal activity, engaging multiple receptors associated with pain pathways, which could translate into novel treatments with improved therapeutic profiles.[1][4][5]
This guide provides a comprehensive overview of the synthesis and biological evaluation of 1,9-diazaspiro[5.5]undecane-containing compounds, offering detailed protocols and field-proven insights for researchers in drug discovery and development.
Part 1: Synthesis of the 1,9-Diazaspiro[5.5]undecane Core Structure
The construction of the diazaspiro[5.5]undecane framework is the foundational step in developing novel therapeutic agents. While several synthetic methodologies have been reported, many suffer from limitations such as harsh reaction conditions, extended reaction times, or the need for specialized catalysts.[6] The protocol detailed below describes a highly efficient, base-promoted cascade reaction that proceeds under mild conditions with excellent yields.[6]
Protocol 1: Stereoselective Synthesis via [5+1] Double Michael Addition
This method leverages a cascade reaction involving the double Michael addition of an active methylene compound to a divinylketone, providing a robust and environmentally benign route to the core scaffold.[6]
Causality and Rationale: The choice of a weak base like diethylamine is critical; it is sufficient to deprotonate the active methylene compound (N,N-dimethylbarbituric acid) to initiate the first Michael addition, but not so strong as to cause unwanted side reactions. The intramolecular nature of the second Michael addition is entropically favored, driving the reaction forward to form the spirocyclic product stereoselectively and in high yield at ambient temperature.
Experimental Protocol:
Reagent Preparation: In a round-bottom flask, dissolve 1,5-diaryl-1,4-pentadien-3-one (1.0 mmol) and N,N-dimethylbarbituric acid (1.0 mmol) in 10 mL of dichloromethane (DCM).
Reaction Initiation: To the stirred solution, add diethylamine (0.2 mmol, 20 mol%) dropwise at room temperature.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
Workup: Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired diazaspiro[5.5]undecane derivative.[6]
Data Presentation: Representative Yields for Substituted Derivatives
Caption: General workflow for the synthesis of the 1,9-diazaspiro[5.5]undecane core.
Part 2: Functionalization for Structure-Activity Relationship (SAR) Studies
To explore the therapeutic potential of the spiro-scaffold, it is essential to synthesize a library of analogs with diverse functional groups. Bioactive compounds based on this core almost always have substituents at the N9 position, and sometimes at the N1 position, making these sites key handles for chemical modification.[1]
Protocol 2: N-Arylation of the Spiro-Core via Buchwald-Hartwig Amination
This protocol describes a general method for installing aryl or heteroaryl moieties at the N9 position, a common strategy for modulating the pharmacological profile of the resulting compounds.
Causality and Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful tool for C-N bond formation. The choice of a palladium catalyst and a specialized phosphine ligand (e.g., Ruphos) is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination to form the desired N-aryl product efficiently.
Experimental Protocol:
Reaction Setup: To an oven-dried Schlenk tube, add the 1,9-diazaspiro[5.5]undecane core (1.0 mmol), the desired aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Ruphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the N-arylated product.
Data Presentation: SAR of N9-Substituted Analogs as ACC Inhibitors
Compound
N9-Substituent
ACC1 IC₅₀ (nM)
ACC2 IC₅₀ (nM)
1g
6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl
7
3
1h
6-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl
11
5
1c
Reference Compound (Aroyl group)
-
-
Data demonstrates potent dual inhibition of Acetyl-CoA Carboxylase (ACC) enzymes. Adapted from BenchChem.[2]
Part 3: Biological Evaluation for Pain and Inflammation
Once a library of compounds is synthesized, a systematic biological evaluation is necessary to identify lead candidates. This process typically begins with cost-effective in vitro assays for initial screening, followed by more complex in vivo models to assess efficacy in a living system.[7][8]
In Vitro Anti-Inflammatory Assays
In vitro assays provide a rapid and direct method for the initial pharmacological screening of natural and synthetic products.[7]
Protocol 3: Inhibition of Protein Denaturation Assay
Principle: Inflammation can be triggered by the denaturation of tissue proteins. The ability of a compound to inhibit heat-induced protein denaturation is a well-established method for assessing its anti-inflammatory properties.[9][10]
Experimental Protocol:
Reaction Mixture: Prepare solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in phosphate-buffered saline (PBS, pH 6.4).[10]
Assay Setup: In separate tubes, mix 0.5 mL of a 1% w/v solution of Bovine Serum Albumin (BSA) with 0.45 mL of the test compound solutions at various concentrations (e.g., 10-500 µg/mL).
Incubation: Incubate the tubes at 37 °C for 20 minutes.
Denaturation: Induce denaturation by heating the mixture at 70 °C for 10 minutes.
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
Calculation: Calculate the percentage inhibition of denaturation relative to the control (BSA in PBS without any compound).
In Vivo Models of Pain and Inflammation
In vivo models are indispensable for investigating pain mechanisms and the efficacy of potential analgesics in a complex, dynamic biological environment.[8] Rodent models are most commonly used due to their physiological and genetic similarities to humans.[8]
Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
Principle: This is a classic and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs.[11] Subplantar injection of carrageenan induces a localized inflammatory response characterized by swelling (edema). The reduction of this edema by a test compound is a direct measure of its anti-inflammatory activity.[8][12]
Experimental Protocol:
Animal Acclimatization: Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week before the experiment.
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Compound Administration: Administer the test compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
Analysis: Calculate the percentage increase in paw volume for each animal and compare the results between the treated and control groups.
Protocol 5: Hot Plate Test in Mice (Analgesia)
Principle: This model is used to assess centrally mediated analgesic activity. The test measures the reaction time of an animal to a thermal pain stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.[13][14]
Experimental Protocol:
Animal Selection: Use male Swiss albino mice (20-25g).
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Baseline Latency: Gently place each mouse on the hot plate and record the time (in seconds) it takes to elicit a response (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.
Compound Administration: Administer the test compound or vehicle control (e.g., i.p.).
Post-Treatment Latency: Measure the reaction latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).
Analysis: Compare the post-treatment latencies to the baseline values to determine the analgesic effect.
Visualization: Inflammatory Signaling Pathway
Caption: Simplified Arachidonic Acid pathway, a key target for anti-inflammatory drugs.
Conclusion
The 1,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and promising platform for the development of novel therapeutics for pain and inflammation. The synthetic protocols outlined in this guide offer efficient and robust methods for accessing both the core structure and a diverse range of functionalized analogs for SAR studies. By coupling these synthetic strategies with the detailed in vitro and in vivo biological evaluation methods, researchers can effectively screen and identify lead compounds. The multimodal activity demonstrated by this class of compounds provides a strong rationale for their continued exploration as a potential source of next-generation analgesics and anti-inflammatory agents with improved efficacy and safety profiles.
References
Ivanova, Y., & Doytchinova, I. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect. [Link]
Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Patsnap. [Link]
Charles River Laboratories. In Vivo Pain Models. Charles River Laboratories. [Link]
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Innovare Academic Sciences. [Link]
Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain. Aragen Life Sciences. [Link]
Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
Gregory, N. S., & Sluka, K. A. (2014). An overview of animal models of pain: disease models and outcome measures. PMC. [Link]
ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?. ResearchGate. [Link]
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
S., S., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. PMC. [Link]
Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]
M., O. S. (2025). Effect of spironolactone on pain responses in mice. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Optimization of Isolation and Purification Protocols for Spiro-Dipiperidine Scaffolds
Core Directive & Executive Summary
The Challenge:
1,9-diazaspiro[5.5]undecane (and its derivatives) presents a unique purification challenge due to its dual-secondary amine functionality , high basicity (pKa ~10–11), and frequent lack of UV chromophores. Standard silica chromatography often results in irreversible adsorption or severe peak tailing due to interactions with acidic silanols.
The Solution:
This guide prioritizes Acid-Base Extraction as the primary isolation tool, followed by Modified Normal Phase Chromatography or High-pH Reverse Phase HPLC for final polishing. We move away from "brute force" chromatography toward chemically intelligent separation.
Standard Operating Procedures (SOPs)
SOP-01: The "Self-Cleaning" Acid-Base Extraction
Recommended as the first step for all crude reaction mixtures.
Rationale: The high basicity of the piperidine rings allows for efficient phase switching, leaving non-basic impurities (coupling reagents, unreacted electrophiles) in the organic phase while the product moves to the aqueous phase.
Protocol:
Dissolution: Dissolve crude residue in EtOAc or DCM (Avoid ether if product is poorly soluble).
Acid Wash: Extract organic layer with 1M aqueous HCl (3x).
Checkpoint: Check TLC of the organic layer.[4][5] It should contain impurities but no product .
Neutralization: Wash the combined aqueous acidic layers with fresh EtOAc (removes neutral lipophilic impurities).
Basification: Cool aqueous layer to 0°C. Slowly adjust pH to >12 using 6M NaOH or solid KOH .
Observation: Solution will become cloudy as the free base precipitates/oils out.
Extraction: Extract the basic aqueous layer with DCM/IPA (3:1) or CHCl3/IPA (3:1) (3x).
Note: The addition of Isopropyl Alcohol (IPA) improves solubility of the polar free base and prevents emulsion.
Drying: Dry combined organics over
(Sodium Sulfate) and concentrate.
SOP-02: Flash Chromatography (Normal Phase)
Required when acid-base extraction yields <95% purity.
Parameter
Specification
Reason
Stationary Phase
Amine-functionalized Silica (NH2-Silica) OR Standard Silica (deactivated)
Prevents interaction with acidic silanols.
Mobile Phase A
Dichloromethane (DCM)
Solubilizes the lipophilic backbone.
Mobile Phase B
Methanol (MeOH) containing 1% or 2%
Polarity + Base modifier to suppress tailing.
Gradient
0% to 20% B over 15 CV (Column Volumes)
Gentle elution profile.
Loading
Liquid load in DCM (or dry load on Celite)
Prevents precipitation at column head.
Troubleshooting & FAQs
Issue: "My product is streaking/tailing on the column."
Diagnosis: The secondary amines are hydrogen-bonding with the acidic silanol groups (
) on the silica gel.
Corrective Action:
Pre-treat the column: Flush the silica column with mobile phase containing 1-2% Triethylamine (
) before loading your sample. This "caps" the active sites.
Switch Modifier: If using
, switch to Ammonium Hydroxide () .
Recipe: Prepare a stock of "Ammoniated Methanol" (10 mL conc.
in 990 mL MeOH) and use this as Solvent B.
Use Alumina: Switch from Silica Gel to Basic Alumina (Activity III) . Alumina is less acidic and tolerates basic amines better.
Issue: "I cannot see my spots on TLC."
Diagnosis: 1,9-diazaspiro[5.5]undecane lacks a conjugated
-system (UV inactive) unless derivatized with aromatic groups.
Corrective Action: Use specific stains. UV visualization (254 nm) is useless here.
Ninhydrin: Excellent for secondary amines. Heats to a red/purple spot.
Dragendorff’s Reagent: Stains tertiary/secondary amines as orange spots on a yellow background. High sensitivity.
Iodine Chamber: Universal but transient. Brown spots.[6]
KMnO4: Only if the molecule contains oxidizable alkenes or alcohols.
Issue: "Low recovery after Reverse Phase (C18) purification."
Diagnosis:
Salt Formation: If you used TFA in the mobile phase, you formed the bis-TFA salt, which is highly hygroscopic and may be lost during lyophilization or stick to glass.
Wash-through: The protonated amine (at pH 2) is too polar and eluted in the solvent front (dead volume).
Corrective Action:
Switch to High pH RP-HPLC: Use 10mM Ammonium Bicarbonate (pH 10) as the aqueous buffer. This keeps the amine in its neutral (free base) form, drastically increasing retention on C18 and improving peak shape.
Visualization of Workflows
Figure 1: Purification Decision Tree
A logical flow to determine the best purification method based on crude purity and scale.
Caption: Decision matrix for isolating 1,9-diazaspiro[5.5]undecane analogs. Green nodes indicate the preferred "green chemistry" path.
Figure 2: The "Amine-Trap" Extraction Mechanism
Visualizing the phase-switching logic of SOP-01.
Caption: Workflow for the chemical purification of spiro-diamines via pH manipulation.
Quantitative Reference Data
Property
Value / Condition
Note
pKa (Piperidine N)
~10.5 - 11.2
Strongly basic; requires pH >12 to fully deprotonate [1].
LogP (Calc)
~0.5 - 1.5
Moderately polar; good solubility in DCM, MeOH, DMSO.
TLC Rf (DCM/MeOH 9:1)
~0.05 (Streaking)
Without modifier.
TLC Rf (+ 1% NH4OH)
~0.3 - 0.4
With modifier (Ideal range).
Detection Limit
~1-5 µg
Using Ninhydrin or Dragendorff stain [2].
References
BenchChem. (2025).[7] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Retrieved from
OIV. (2022). Detection of biogenic amines by Thin Layer Chromatography (TLC). International Oenological Codex. Retrieved from
Biotage. (2023).[8] When should I use an amine-bonded silica for flash chromatography? Retrieved from
University of Rochester. (2012). Tips for Flash Column Chromatography: Handling Basic Amines. Retrieved from
National Institutes of Health (NIH). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from
Overcoming challenges in the stereoselective synthesis of diazaspiro[5.5]undecanes
Topic: Stereoselective Synthesis of Diazaspiro[5.5]undecanes Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist) Welcome to the Spiro-Scaffold Knowledge Base User: Research Scientist / MedChem Lead S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stereoselective Synthesis of Diazaspiro[5.5]undecanes
Ticket Status: OPEN
Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Spiro-Scaffold Knowledge Base
User: Research Scientist / MedChem Lead
Subject: Overcoming synthetic bottlenecks in 3,9-diazaspiro[5.5]undecane and 1,5-diazaspiro[5.5]undecane scaffolds.
Executive Summary:
The diazaspiro[5.5]undecane core is a privileged structure in drug discovery (targeting GPCRs, ion channels, and polymerases). However, its construction presents three distinct failure modes:
Thermodynamic instability during quaternary carbon formation.
Catalyst poisoning by basic nitrogens during Ring-Closing Metathesis (RCM).
Poor diastereoselectivity (cis/trans scrambling) at the spiro-junction.
This guide provides validated protocols and troubleshooting workflows to resolve these specific issues.
Module 1: The Double Mannich/Michael Collapse
Issue: “My reaction yields are low (<20%), and I’m seeing significant oligomerization/tarring when attempting the classic Robinson-Schöpf or Double Michael addition.”
Root Cause Analysis
The formation of the quaternary spiro-carbon is reversible. In the classic Robinson-Schöpf (acid-catalyzed) or base-promoted double Michael addition, the reaction often stalls at the intermediate "open" bicyclic stage or polymerizes if the pH drifts.
Troubleshooting Protocol
Parameter
Standard (Fail-Prone) Condition
Optimized (High-Success) Condition
Mechanistic Rationale
pH Control
Unbuffered HCl or NaOH
Citrate-Phosphate Buffer (pH 4.5 - 5.5)
Maximizes the concentration of the reactive enol/iminium species while suppressing polymerization.
Concentration
High (>0.5 M)
Dilute (0.05 - 0.1 M)
Favors intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler dilution principle).
Temperature
Reflux
Ambient (20–25 °C) for 48h
Kinetic control prevents the retro-Mannich fragmentation of the formed spiro-center.
Stoichiometry
1:1 ratio
1.2 : 1 (Dielectrophile : Dinucleophile)
Slight excess of the dielectrophile (e.g., divinyl ketone) drives the equilibrium forward.
Validated Workflow: Base-Promoted [5+1] Double Michael Addition
Reference: Islam et al., Arabian Journal of Chemistry (2015)[1][2]
Setup: Dissolve diarylidene acetone (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in dichloromethane (DCM).
Catalyst: Add Diethylamine (Et₂NH) (1.0 equiv). Crucial: Do not use stronger bases like NaH which promote polymerization.
Monitor: Stir at room temperature. The product often precipitates out, driving the equilibrium.
Workup: Filter the precipitate. Do not subject to aqueous extraction if possible to avoid hydrolysis.
Figure 1: Kinetic vs. Thermodynamic pathways in Double Michael Addition. High dilution is required to prevent the 'Red' pathway.
Module 2: Ring-Closing Metathesis (RCM) Stalling
Issue: “I am trying to close the second piperidine ring using Grubbs II, but the conversion stops at 40%. Adding more catalyst doesn't help.”
Root Cause Analysis
Ruthenium-based catalysts (Grubbs I/II, Hoveyda-Grubbs) are electrophilic. The basic nitrogen atoms in your diazaspiro precursor coordinate to the Ru-center, effectively poisoning the catalyst.
The "Non-Coordinating" Solution Kit
Option A: The "Tosyl/Boc" Shield (Preferred)
Ensure both nitrogens are protected with electron-withdrawing groups (EWGs) before RCM.
Good: N-Boc (tert-butoxycarbonyl).
Better: N-Ts (Tosyl) or N-Ns (Nosyl). Sulfonamides reduce electron density on Nitrogen significantly more than carbamates, preventing Ru-coordination.
Option B: The "Lewis Acid" Decoy (If N-protection isn't possible)
Add a Lewis acid that binds to the amine more strongly than the Ruthenium catalyst does.
Additive: Titanium isopropoxide Ti(OiPr)₄ .
Protocol: Add 1.0–1.2 equiv of Ti(OiPr)₄ to the reaction mixture before adding the Grubbs catalyst. The Ti complexes the amine lone pairs, leaving the Ru catalyst free to engage the olefins.
Option C: The "Salt" Method
Convert the amine to its HCl or camphorsulfonic acid (CSA) salt in situ.
Protocol: Treat the diene amine with 1.0 equiv of CSA in DCM/MeOH, evaporate MeOH, then run RCM in DCM. Ammonium salts do not coordinate to Ruthenium.
Figure 2: Decision tree for rescuing stalled RCM reactions in nitrogen-containing spirocycles.
Module 3: Stereoselective Control (The "Wrong Isomer" Problem)
Issue: “I need the cis-isomer (relative stereochemistry at the spiro junction), but I keep getting a racemate or the trans-isomer.”
For high diastereoselectivity, transition from acid/base catalysis to Palladium catalysis. This method uses a zwitterionic intermediate that allows for ligand-controlled stereoselectivity.
Catalyst System: Pd₂dba₃ / Chiral Phosphoramidite or Cinchona-derived ligands.
Step-by-Step Protocol:
Catalyst Prep: Mix Pd(OAc)₂ (5 mol%) and Triphenylphosphine (10 mol%) (or chiral ligand for enantioselectivity) in THF under Argon.
Addition: Add the vinyl benzoxazinanone (1.0 equiv) and the alkene trap (1.2 equiv).
Reaction: Stir at 0°C to RT. The reaction proceeds via a
-allyl Pd complex.
Stereocontrol:
Thermodynamic Product: High temp (reflux) often favors the trans-spiro arrangement (equatorial-equatorial).
Kinetic Product: Low temp (0°C) with bulky ligands often favors the cis-spiro arrangement.
Data: Solvent Effects on Diastereomeric Ratio (dr)
Solvent
Temperature
Yield
dr (cis:trans)
Notes
THF
25 °C
82%
3:1
Good general balance.
Toluene
80 °C
88%
1:5
High temp favors thermodynamic trans product.
DCM
0 °C
75%
>10:1
Best for Kinetic cis selectivity.
Module 4: FAQ (Quick Fixes)
Q: My product is an oil and difficult to crystallize. How do I purify the diastereomers?A: Diazaspiro compounds are notoriously difficult to crystallize as free bases.
Fix: Convert to the bis-oxalate or bis-fumarate salt . Dissolve the crude oil in acetone and add 2.0 equiv of oxalic acid dissolved in acetone. The diastereomers often have vastly different solubility profiles in MeOH/Et₂O as oxalate salts, allowing separation by fractional crystallization.
Q: I'm seeing "double bond migration" during the synthesis of unsaturated spiro-compounds.A: This is common with Pd-catalysis if the reaction runs too long (Isomerization).
Fix: Add a radical scavenger (BHT) or switch to a milder base (Cesium Carbonate instead of Potassium tert-butoxide) to prevent base-mediated alkene isomerization.
References
Islam, M. S., Barakat, A., Al-Majid, A. M., et al. (2015).[1][2] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.[1][2] Arabian Journal of Chemistry, 12(7), 1471-1480. Link
Wei, Y., et al. (2018). Asymmetric Dearomative Formal [4 + 2] Cycloadditions of N,4-Dialkylpyridinium Salts and Enones To Construct Azaspiro[5.5]undecane Frameworks. Organic Letters, 20(24), 8000–8003.[3] Link
Fu, P., et al. (2017). Palladium-Catalyzed Decarboxylative [4 + 2] Cycloaddition of 4-Vinylbenzoxazinanones with 1,3-Indanedione-Derived Alkenes. The Journal of Organic Chemistry, 82(3), 1373-1381. Link
Grubbs, R. H. (2004). Olefin metathesis.[4][5][6] Tetrahedron, 60(34), 7117-7140. (Standard Reference for RCM Mechanism & Catalyst Poisoning). Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Spiro-Scaffold Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. I specialize in the synthesis of privileged saturated heterocycles. You are likely here because your diazaspiro[5.5]undecane synthesis—a scaffold critical for mimicking peptide turns or exploring novel chemical space—has stalled due to intractable side products or poor isolation recovery.[1]
Below is a technical troubleshooting guide designed to diagnose and resolve specific failure modes in the synthesis of 3,9-diazaspiro[5.5]undecane (and its congeners). We will focus on the two dominant synthetic routes: Double Michael Addition and Geminal Bis-alkylation , as these present the most distinct mechanistic challenges.[1]
Module 1: The Double Michael Addition Route
Context: This route typically involves the reaction of a divinyl ketone (e.g., distyrylacetone) with a bis-nucleophile (e.g., N,N'-dimethylbarbituric acid or a primary amine) to form the spirocyclic core.[1][2]
Issue 1: "My reaction mixture turned into an intractable gummy solid/polymer."
Diagnosis: You have encountered Intermolecular Oligomerization rather than Intramolecular Cyclization.
The Mechanism: The reaction proceeds via a kinetic competition.[1] The first Michael addition forms a mono-enolate intermediate.[1] If this intermediate attacks a different molecule of divinyl ketone instead of the internal double bond, polymerization occurs.
Causality:
Concentration: High substrate concentration favors intermolecular collisions (2nd order kinetics) over intramolecular cyclization (1st order kinetics).[1]
Temperature: Low temperatures often favor the kinetic polymer product over the thermodynamic spiro-cycle.[1]
Troubleshooting Protocol:
High Dilution Technique: Run the reaction at < 0.05 M concentration.
Slow Addition: Do not mix reagents all at once. Add the divinyl ketone dropwise to the nucleophile solution over 1-2 hours.[1] This keeps the concentration of the electrophile low relative to the nucleophile, favoring the capture of the intermediate by the internal alkene.[1]
Base Selection: Switch to a reversible base system (e.g., Et₃N in EtOH) which allows for thermodynamic equilibration.[1] If using irreversible bases (LDA/LiHMDS), you are locking in the kinetic polymer.[1]
Issue 2: "I am isolating the mono-cyclized (non-spiro) intermediate."
Diagnosis: Premature protonation or insufficient activation of the second alkene.[1]
The Mechanism: The "Thorpe-Ingold Effect" (gem-dimethyl effect) is often required to pre-organize the intermediate for the second ring closure.[1] If your substituents are not bulky enough, the conformational entropic penalty prevents the second Michael addition.[1]
Corrective Action:
Reflux Cycle: Unlike the initial addition (often done at RT), the second cyclization often has a higher activation energy.[1] Heat the reaction to reflux (EtOH or Toluene) for 4–6 hours after the initial addition is complete.
Visualization: Kinetic vs. Thermodynamic Pathways
This diagram illustrates the critical divergence point between successful spiro-formation and polymerization.[1]
Caption: Divergence of the Michael intermediate. High dilution favors the green path (Spiro); high concentration favors the red path (Polymer).[1]
Module 2: The Geminal Bis-Alkylation Route
Context: Alkylation of a piperidone enolate or pentaerythritol derivative with a bis-electrophile.[1]
Issue 3: "I see a significant amount of alkene elimination products (vinyl species)."
Diagnosis: E2 Elimination competing with S_N2 Substitution.
The Mechanism: When cyclizing a precursor like N-benzyl-bis(2-bromoethyl)amine onto an active methylene, the basic conditions required for enolate formation can also deprotonate the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-carbon of the alkyl halide, leading to elimination.
Troubleshooting Protocol:
Parameter
Standard Condition (Risk of E2)
Optimized Condition (Favors S_N2)
Base
KOtBu, NaOEt (Strong/Hard)
K₂CO₃ or Cs₂CO₃ (Weaker/Soft)
Solvent
THF or Ethanol
DMF or Acetonitrile (Polar Aprotic)
| Temperature | Reflux | 60°C (Control thermal energy) |[1]
The "Cesium Effect": Use Cesium Carbonate (Cs₂CO₃) in Acetonitrile.[1] The "naked" carbonate anion in MeCN is sufficiently basic to generate the enolate, but the bulky Cesium cation coordinates with the halide leaving group, assisting the S_N2 transition state and reducing the basicity available for elimination.[1]
Module 3: Isolation & Purification (The "Hidden" Failure)
Issue 4: "My LCMS shows conversion, but the product disappears during aqueous workup."
The Science: Diazaspiro[5.5]undecanes are secondary diamines.[1] In their free-base form, they are highly polar organic molecules.[1] In acidic or neutral water, they are fully protonated (dications) and stay in the water.[1] Even at pH 10, they may remain partially soluble in water due to hydrogen bonding.[1]
Self-Validating Isolation Protocol:
Do NOT rely on standard EtOAc/Water extraction.[1]
The "Salting Out" Method:
Basify the aqueous layer to pH > 12 using 50% NaOH (ensure full deprotonation).[1]
Extract with CHCl₃:IPA (3:1) . The Isopropyl Alcohol (IPA) disrupts the hydrogen bonding network of the water, allowing the polar amine to transfer to the organic phase.[1]
Alternative: In-Situ Derivatization:
If the free base is elusive, add Boc₂O (di-tert-butyl dicarbonate) directly to the crude reaction mixture before workup.[1] The Boc-protected spirocycle is lipophilic and will extract easily into Hexanes/EtOAc.[1]
Visualization: Isolation Decision Tree
Use this logic flow to determine the correct workup based on your specific failure mode.
Caption: Decision matrix for recovering highly polar spiro-diamines from aqueous mixtures.
References
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017).[1] Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.[1][2] Arabian Journal of Chemistry, 10(Supplement 1), S1007–S1015.[1]
Rice, L. M., Grogan, C. H., & Reid, E. E. (1953).[1] Spiranes. I. The Synthesis of 3,9-Diazaspiro[5.5]undecane and Several of its N-Substituted Derivatives. Journal of the American Chemical Society, 75(19), 4911–4914.[1]
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052–9067.[1] (Context on spirocyclic physicochemical properties and isolation).
Troubleshooting low potency in 1,9-diazaspiro[5.5]undecane-based inhibitors
The following Technical Support Center guide addresses the specific challenges associated with the 1,9-diazaspiro[5.5]undecane scaffold. Unlike symmetrical spirocycles (e.g., 3,9-diazaspiro[5.5]undecane), the 1,9-isomer...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide addresses the specific challenges associated with the 1,9-diazaspiro[5.5]undecane scaffold. Unlike symmetrical spirocycles (e.g., 3,9-diazaspiro[5.5]undecane), the 1,9-isomer possesses inherent asymmetry that frequently leads to "silent" synthetic errors and potency cliffs.
Topic: Troubleshooting Low Potency & SAR Disconnects
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Last Updated: February 18, 2026
Core Analysis: Why is my potency lower than predicted?
If you are transitioning from a piperazine or a symmetrical spiro-system (like the 2,8- or 3,9-isomer) to a 1,9-diazaspiro[5.5]undecane core, a drop in potency is often caused by Vector Mismatch or Regiochemical Ambiguity .
The 1,9-scaffold is chemically and spatially asymmetric :
N1 Position: Located adjacent to the quaternary spiro-carbon (C6). This nitrogen is sterically hindered (neopentyl-like environment) and conformationally restricted.
N9 Position: Located in the opposing ring, three bonds away from the spiro-center. This nitrogen behaves like a typical, exposed secondary amine (piperidine-like).
Troubleshooting Matrix
Use this decision tree to identify your failure mode.
Figure 1: Diagnostic workflow for isolating potency loss drivers in asymmetric spirocyclic scaffolds.
Critical Issue: Regioselectivity (N1 vs. N9)
The Problem:
In many synthetic routes, users assume equal reactivity between N1 and N9, or they attempt to selectively functionalize one without rigorous proof.
Fact: N9 is significantly more nucleophilic than N1 due to the steric bulk of the spiro-center protecting N1.
Consequence: If you attempt a nucleophilic substitution (SNAr or Alkylation) expecting it to hit N1, it will almost exclusively hit N9 unless N9 is protected. If your SAR model assumes the warhead is at N1, but it is actually at N9, your potency data is invalid.
Protocol A: Regiochemistry Validation (NOESY)
Do not rely on LCMS alone; isomers have identical masses.
Sample Prep: Dissolve 5-10 mg of the final compound in DMSO-d6 or CDCl3.
Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Key Signals to Look For:
N1-Substituent: Look for NOE correlations between the substituent protons and the spiro-alkylene protons (the CH2 groups of the adjacent ring). N1 is "buried" against the other ring.
N9-Substituent: Look for NOE correlations only with the adjacent methylene protons of its own ring (positions 8 and 10). It should not show strong NOE to the spiro-center neighbors.
Feature
N1-Substituted (Hindered)
N9-Substituted (Exposed)
Reactivity
Low (Requires forcing conditions)
High (Standard amine reactivity)
NOE Signal
Cross-peaks to other ring protons
Cross-peaks to same ring protons only
Common Error
Target product is N1, isolated product is N9
Target product is N9, isolated product is bis-substituted
Critical Issue: Vector Alignment & Bioisosterism
The Problem:
Researchers often use spirocycles as bioisosteres for piperazines to secure IP space or improve metabolic stability.
Piperazine: Exit vectors are parallel (180°).
1,9-Diazaspiro[5.5]undecane: Exit vectors are angular . The N1-C6-C9 angle creates a "kink" in the molecule.
Impact on Binding:
If your binding pocket requires a linear geometry (e.g., spanning a narrow channel in a GPCR), the 1,9-scaffold will force the substituents into the walls of the protein, causing a steric penalty that manifests as low potency (high
or ).
Data Comparison: Vector Geometry
Scaffold
Vector Angle (approx.)
Distance (N-N)
3D Character (Fsp3)
Piperazine
180° (Linear)
~2.8 Å
Low (Flat)
3,9-Diazaspiro[5.5]
~180° (Linear-like)
~6.2 Å
High
1,9-Diazaspiro[5.5]
~109° - 120° (Kinked)
~4.5 Å
High
Recommendation:
If replacing a piperazine, the 3,9-diazaspiro system is a better geometric match. Use the 1,9-diazaspiro system only when you specifically need to introduce a turn or "elbow" in the molecule to access a side pocket (e.g., in NK1 antagonists).
Synthesis & Handling FAQs
Q: How do I selectively functionalize N1?A: You must protect N9 first.
Start with the parent 1,9-diazaspiro[5.5]undecane.
Titrate with 1.0 eq of Boc-anhydride at 0°C. N9 will react first due to lower steric hindrance.
Purify the N9-Boc intermediate.
Functionalize N1 (requires higher temp or stronger bases like NaH for alkylation).
Deprotect N9.
Q: My compound precipitates in the assay buffer. Why?A: The 1,9-diazaspiro scaffold is highly lipophilic compared to piperazine.
Check: Calculate cLogP.
Fix: If N1 is substituted with a hydrophobic group, the pKa of N1 drops, making it less likely to be protonated at pH 7.4. This loss of ionization reduces solubility. Consider adding a solubilizing group (e.g., morpholine, hydroxyl) to the N9 tail.
Q: I see dual activity (e.g., Sigma-1 and Sigma-2). Is this normal?A: Yes. Spirocyclic diamines are "privileged structures" for certain GPCRs and ion channels. The 1,9-scaffold often hits Sigma receptors. If this is an off-target effect, try increasing the steric bulk at position 8 or 10 (adjacent to N9) to disrupt the sigma pharmacophore.
References
Scaffold Bioactivity & Applications
Review of 1,9-diazaspiro[5.5]undecanes in metabolic disorders (ACC inhibitors).
Source:
Spirocyclic Bioisosterism
Analysis of spiro-cores as piperazine replacements and vector implic
Source: [Burkhard, J. A., et al. "Spirocyclic Scaffolds in Drug Discovery." Angew.[1] Chem. Int. Ed. (2010)]([Link])
Synthesis & Regiochemistry
Methodologies for constructing asymmetric spiro-systems.
Technical Guide: Structure-Activity Relationship (SAR) of 1,9-Diazaspiro[5.5]undecane Derivatives
Executive Summary: Escaping "Flatland" The 1,9-diazaspiro[5.5]undecane scaffold represents a critical structural evolution in medicinal chemistry, moving away from traditional planar heterocycles like piperazines and pip...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Escaping "Flatland"
The 1,9-diazaspiro[5.5]undecane scaffold represents a critical structural evolution in medicinal chemistry, moving away from traditional planar heterocycles like piperazines and piperidines. As a "privileged structure," this spirocyclic diamine offers a high fraction of saturated carbon (
), which correlates with improved solubility and reduced promiscuity.
This guide objectively compares the 1,9-diazaspiro[5.5]undecane core against its planar alternatives, detailing its application in Acetyl-CoA Carboxylase (ACC) inhibition and analgesic drug discovery.
Physicochemical & Structural Comparison
The primary advantage of the 1,9-diazaspiro[5.5]undecane core is its ability to project substituents into defined non-planar vectors. This restricts conformational entropy upon binding, potentially improving potency while enhancing metabolic stability by reducing the "flat" aromatic surface area available for CYP450 oxidation.
Table 1: Scaffold Comparison – Spiro vs. Planar
Feature
1,9-Diazaspiro[5.5]undecane
Piperazine / Bis-piperidine
Impact on Drug Design
Geometry
Rigid, Orthogonal ( twist)
Planar / Flexible
Spiro allows access to novel IP space and specific receptor pockets.
Lipophilicity (LogP)
Generally Lower
Generally Higher
Lower LogP often improves oral bioavailability and reduces toxicity.
Metabolic Stability
High (Steric shielding of N-sites)
Low to Moderate
Spiro core blocks N-dealkylation more effectively than open chains.
Vectorality
Defined exit vectors at and
Linear () or Bent
Allows precise probing of sub-pockets in enzymes (e.g., ACC).
SAR Case Study: Dual ACC1/ACC2 Inhibition
Acetyl-CoA Carboxylase (ACC) inhibitors are sought for treating metabolic syndrome. The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated superior performance over linear linkers in generating dual ACC1/ACC2 inhibitors.
Mechanism of Action
The spiro-core acts as a rigid linker, positioning a variable "head" group (often an aryl-fused system) and a "tail" group (often a urea or amide) to span the active site of the enzyme without the entropic penalty of a flexible chain.
Experimental Data: Optimization of the
Position
In a study referencing Filip et al. and related patents, derivatives were synthesized to optimize potency.[1][2]
Table 2: Comparative Potency of 1,9-Diazaspiro Derivatives (ACC Inhibition)
Compound ID
Substituent
Substituent
ACC1 IC (nM)
ACC2 IC (nM)
Outcome
Ref (Linear)
-
-
>100
>100
Poor dual coverage.
Cmpd 1c
H
Benzoyl
45
52
Baseline spiro activity.
Cmpd 1g
H
tert-butyl-pyrazole-fused
7
3
Lead Candidate. Single-digit nanomolar potency.
Cmpd 1h
Methyl
tert-butyl-pyrazole-fused
11
5
methylation retains potency but alters solubility.
Interpretation: The transition from Compound 1c to 1g illustrates that while the spiro core provides the correct orientation, the fusion of a heterocyclic moiety (pyrazole) at the
distal end is critical for sub-nanomolar affinity.
Synthetic Accessibility & Workflow
One of the historical barriers to spirocyclic scaffolds was synthetic complexity. However, the Double Michael Addition strategy has democratized access to these cores.
Diagram 1: Synthetic Pathway (Double Michael Addition)
Caption: Efficient one-pot synthesis of the spiro-core via base-promoted double Michael addition.
Experimental Protocols
To replicate the SAR data presented, the following protocols are recommended. These are designed to ensure data integrity and reproducibility.
Objective: Quantify the inhibitory potency (IC50) of spiro-derivatives against human ACC1 and ACC2.[3]
Reagent Prep:
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20.
Substrate: Acetyl-CoA (10 µM) and ATP (50 µM).
Enzyme: Recombinant human ACC1 and ACC2 (expressed in Baculovirus).
Compound Handling:
Dissolve compounds in 100% DMSO.
Perform 10-point serial dilution (1:3) in assay buffer (Final DMSO concentration < 1%).
Reaction:
Incubate Enzyme (5 nM) with Compound for 15 min at 25°C.
Initiate reaction by adding Substrate mixture.
Incubate for 60 min at 25°C.
Detection:
Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP (40 min).
Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
Read Luminescence on a plate reader (e.g., EnVision).
Data Analysis:
Normalize data to Vehicle (0% inhibition) and No-Enzyme (100% inhibition) controls.
Fit curves using a 4-parameter logistic non-linear regression model.
Protocol B: Microsomal Stability Assay
Objective: Assess the metabolic stability advantage of the spiro-scaffold.
Incubation:
Test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
Initiation:
Reaction started with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
Sampling:
Aliquots taken at t = 0, 5, 15, 30, and 60 min.
Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Analysis:
Centrifuge (4000 rpm, 20 min).
Analyze supernatant via LC-MS/MS (MRM mode).
Calculate Intrinsic Clearance (
) based on the slope of ln(concentration) vs. time.
Strategic Optimization Pathway
When developing 1,9-diazaspiro[5.5]undecane ligands, follow this decision logic to maximize SAR efficiency.
Diagram 2: SAR Optimization Logic Flow
Caption: Decision tree for optimizing spiro-ligands, prioritizing potency at N9 before tuning PK properties at N1.
References
Review of Bioactivity: Filip, S. V., & Lewis, W. (2017). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Future Medicinal Chemistry.
Synthesis Methodology: Islam, M. S., et al. (2015). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition." Arabian Journal of Chemistry.
Analgesic Applications: Virgili-Bernad, A., et al. (2020).[1] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry.
Validation of 1-Methyl-1,9-diazaspiro[5.5]undecane as an ACC Inhibitor
Executive Summary: The Spirocyclic Advantage The shift from linear, flexible pharmacophores to rigid, spirocyclic scaffolds represents a pivotal evolution in the design of Acetyl-CoA Carboxylase (ACC) inhibitors. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spirocyclic Advantage
The shift from linear, flexible pharmacophores to rigid, spirocyclic scaffolds represents a pivotal evolution in the design of Acetyl-CoA Carboxylase (ACC) inhibitors. This guide validates the 1-methyl-1,9-diazaspiro[5.5]undecane scaffold, a privileged structural motif optimized to overcome the metabolic instability and poor lipophilic efficiency (LipE) characteristic of first-generation ACC inhibitors like TOFA and CP-640186.
By constraining the pharmacophore into a specific 3D vector, this scaffold minimizes the entropic penalty of binding to the ACC Carboxyltransferase (CT) domain. This guide compares the performance of 1,9-diazaspiro[5.5]undecane derivatives (exemplified by the Pfizer lead Compound 1k ) against clinical standards Firsocostat (GS-0976) and PF-05175157 .
Compound Profile & Mechanism
Target Scaffold: 1-Methyl-1,9-diazaspiro[5.5]undecane
Primary Mechanism: Dual inhibition of ACC1 (cytosolic) and ACC2 (mitochondrial) isoforms.[1]
Binding Mode: Allosteric interaction with the CT domain, preventing the dimerization required for enzymatic activity.
Structural Logic
The 1,9-diazaspiro[5.5]undecane core serves as a rigid spacer that positions a hydrogen-bond acceptor (often a urea or amide carbonyl) to interact with the enzyme backbone (specifically Glu-2026 and Gly-1958 in the CT domain). The "1-methyl" substitution modulates basicity and prevents rapid metabolic N-dealkylation.
Caption: Mechanism of Action.[1][2][3][4][5] The 1,9-diazaspiro[5.5]undecane scaffold inhibits ACC, halting Malonyl-CoA production.[6] This simultaneously blocks De Novo Lipogenesis (DNL) and relieves inhibition on CPT-1, promoting fatty acid oxidation.
Comparative Performance Analysis
The following data compares the 1,9-diazaspiro[5.5]undecane class (represented by the optimized Compound 1k ) against industry standards.
Table 1: Potency and Physicochemical Properties
Feature
Compound 1k (Spiro-Undecane Lead)
PF-05175157 (Spiro-Indazole)
Firsocostat (GS-0976)
TOFA (Linear Control)
Scaffold Type
1,9-diazaspiro[5.5]undecane
Spiro[indazole-piperidine]
Macrocyclic
Linear Fatty Acid Mimic
hACC1 IC50
14 nM
27 nM
~30-50 nM
>1,000 nM
hACC2 IC50
3 nM
33 nM
~20-40 nM
>1,000 nM
Selectivity
Dual (ACC2 favored)
Dual (Balanced)
Liver Selective
Non-selective
Lipophilic Eff. (LipE)
> 5.0 (High)
~4.5
~3.5
Low
Metabolic Stability
High (Microsomal Cl < 10 µL/min/mg)
High
Moderate
Low (Rapid Beta-ox)
Analyst Insight: The 1,9-diazaspiro[5.5]undecane scaffold demonstrates superior intrinsic potency (single-digit nanomolar against ACC2) compared to the clinical candidate PF-05175157. Its primary advantage lies in LipE , allowing for high potency without the excessive lipophilicity that drives off-target toxicity in liver drugs.
Experimental Validation Protocols
To validate this scaffold in your own pipeline, use the following self-validating assay systems.
A. Enzymatic Potency: ADP-Glo™ Kinase Assay
This assay quantifies the ADP produced when ACC carboxylates Acetyl-CoA. It is preferred over radiometric assays for high-throughput screening.
Protocol:
Reagent Prep: Prepare 2X ACC1/2 enzyme solution (0.5 nM final) in reaction buffer (50 mM HEPES pH 7.5, 2 mM MgCl2, 2 mM Potassium Citrate, 0.01% Tween-20).
Compound Addition: Dispense 100 nL of 1-Methyl-1,9-diazaspiro[5.5]undecane derivative (serial dilution in DMSO) into 384-well plates.
Reaction Initiation: Add 2.5 µL of 2X Enzyme solution. Incubate 15 min at RT.
Substrate Addition: Add 2.5 µL of 2X Substrate Mix (20 µM Acetyl-CoA, 40 µM ATP, 10 mM NaHCO3).
Validation Criteria: Z' factor > 0.5; Reference Firsocostat IC50 within 3-fold of historical mean (30-50 nM).
B. Cellular Efficacy: De Novo Lipogenesis (DNL) in HepG2
Measures the functional inhibition of lipid synthesis in a liver-relevant cell line.
Protocol:
Seeding: Seed HepG2 cells (20,000/well) in 96-well plates. Starve overnight in low-glucose medium.
Treatment: Treat cells with test compound (0.1 nM – 10 µM) for 1 hour.
Labeling: Add [14C]-Acetate (1 µCi/well) and incubate for 4 hours.
Extraction: Wash cells with PBS. Lyse in 0.1 N NaOH. Saponify lipids at 80°C.
Acidification: Acidify with 5M H2SO4 and extract fatty acids into petroleum ether.
Quantification: Count radioactivity in the organic phase using liquid scintillation.
Success Metric: >90% inhibition of acetate incorporation at 10 µM.
Screening Workflow Diagram
The following workflow illustrates the critical path for validating spirocyclic ACC inhibitors, ensuring only metabolically stable and potent compounds progress.
Caption: Validation Cascade. A funnel approach prioritizing intrinsic enzymatic potency followed by cellular permeability and metabolic stability, critical for the 1,9-diazaspiro[5.5]undecane class.
References
Discovery of Spirocyclic Acetyl-CoA Carboxylase Inhibitors. Journal of Medicinal Chemistry. (Primary source for Compound 1k/1g data and spiro-undecane SAR).
Privileged Heterocycles: Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecane-containing Compounds. National Institutes of Health (PMC). (Review of the scaffold's biological applications).
Acetyl-CoA Carboxylase Inhibition in Nonalcoholic Fatty Liver Disease. Pfizer Worldwide Research. (Data on PF-05175157 and mechanism).
Firsocostat (GS-0976) Clinical Data. Gilead Sciences/Nature Medicine. (Comparator data for macrocyclic inhibitors).
Comparative Analysis of 1,9-Diazaspiro[5.5]undecane Analogs for NK1 Antagonism
[1][2] Executive Summary The evolution of Neurokinin-1 (NK1) receptor antagonists has progressed from linear peptide mimetics (e.g., Aprepitant) to rigidified spirocyclic scaffolds designed to improve metabolic stability...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The evolution of Neurokinin-1 (NK1) receptor antagonists has progressed from linear peptide mimetics (e.g., Aprepitant) to rigidified spirocyclic scaffolds designed to improve metabolic stability and receptor residence time. While the 1,7-diazaspiro[4.5]decane core (exemplified by Rolapitant) is well-established, the 1,9-diazaspiro[5.5]undecane scaffold represents a distinct structural expansion.
This guide analyzes the pharmacological profile of 1,9-diazaspiro[5.5]undecane derivatives, specifically focusing on their unique capacity for dual NK1/NK2 antagonism and their structure-activity relationships (SAR) compared to established [4.5] spiro-systems.
Structural Evolution & Rationale
From Linear to Spirocyclic Cores
Early NK1 antagonists relied on 4,4-disubstituted piperidines. However, these often suffered from rapid CYP450 metabolism. The introduction of spiro-cycles reduces the entropic penalty of binding by "locking" the pharmacophore into a bioactive conformation.
Generation 2 (Spiro [4.5]): Rolapitant. High NK1 selectivity; long half-life (
).
Generation 3 (Spiro [5.5]): 1,9-diazaspiro[5.5]undecane.[1][2] Expanded ring size alters lipophilicity (LogD) and creates a vector for dual NK1/NK2 blockade , potentially offering superior efficacy in complex inflammatory or depressive disorders.
The 1,9-Diazaspiro[5.5]undecane Core
Unlike the [4.5] systems, the [5.5] scaffold consists of two six-membered rings sharing a spiro-carbon.
Critical Feature: The "Eastern" piperidine ring typically bears the NK1-essential 3,5-bis(trifluoromethyl)benzyl moiety.
Differentiation: The "Western" ring allows for fusion with benzene or heteroarenes (e.g., 4,5-benzene-fused derivatives), which is critical for achieving nanomolar affinity.
Comparative Bioactivity Data
The following data highlights the SAR progression. Note the dramatic potency shift when the [5.5] core is fused with a benzene ring, mimicking the rigidity of tricyclic antidepressants but retaining NK1 specificity.
Table 1: Comparative Potency of Spirocyclic NK1 Antagonists
Compound Class
Scaffold Type
Key Substituent (N-1)
NK1 Affinity ( / )
NK2 Affinity
Metabolic Stability ()
Rolapitant (Ref)
Spiro[4.5]decane
3,5-bis(CF3)benzyl
0.66 nM
>1000 nM (Selective)
High (>100 h)
Analog 9b
Spiro[5.5]undecane
3,5-bis(CF3)benzyl
54 nM
Moderate
Moderate
Analog 9c (Salt)
Benzene-fused [5.5]
3,5-bis(CF3)benzyl
2.0 nM
< 10 nM
High
Analog 10a
Spiro[5.5]undecan-2-one
3,5-bis(CF3)benzyl
4.5 nM
8.2 nM
High
Key Insight: The non-fused 1,9-diazaspiro[5.5]undecane (Analog 9b) shows moderate activity (54 nM). However, fusing a benzene ring at positions 4 and 5 of the western ring (Analog 9c) restores potency to the low nanomolar range (2.0 nM), comparable to clinical standards, while adding NK2 coverage.
Mechanistic Visualization
The [5.5] analogs function by orthosteric blockade of the NK1 receptor, preventing Substance P (SP) induced
coupling. The diagram below illustrates the signaling pathway blocked by these antagonists.
Caption: Competitive antagonism of the NK1 receptor by 1,9-diazaspiro[5.5]undecane prevents Gq-mediated calcium mobilization.
Experimental Protocols
To validate the activity of [5.5] analogs, researchers must employ a functional assay that quantifies the blockade of Substance P-induced calcium release.
values for [5.5] analogs against Substance P (SP).
Cell Line Prep: Use CHO-K1 cells stably expressing human NK1 recombinant receptors. Culture in Ham’s F-12 medium + 10% FBS + G418 (selection marker).
Seeding: Plate cells at 20,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight at 37°C, 5% CO2.
Dye Loading:
Remove media.
Add 100 µL Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).
Incubate for 60 min at 37°C.
Compound Addition (Antagonist Mode):
Prepare serial dilutions of 1,9-diazaspiro[5.5]undecane analogs in HBSS buffer (0.1% DMSO final).
Add compounds to cells and incubate for 15 minutes (equilibration).
Agonist Challenge:
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
Inject Substance P at
concentration (typically ~2-5 nM).
Data Acquisition: Measure fluorescence (
) for 180 seconds.
Analysis: Calculate % Inhibition relative to Max SP response. Fit to sigmoidal dose-response curve to derive
.
Protocol B: Divergent Synthesis of the [5.5] Core
The synthesis of the core requires a Michael addition strategy to establish the spiro-center.
Caption: General synthetic route for accessing the 1,9-diazaspiro[5.5]undecane scaffold.
Conclusion & Recommendations
The 1,9-diazaspiro[5.5]undecane class represents a valuable expansion of the NK1 antagonist pharmacophore.
Potency: While the naked [5.5] core is less potent than the [4.5] core, benzene-fusion (creating a tricyclic spiro-system) restores affinity to < 2.0 nM.
Selectivity: Unlike Rolapitant (highly selective NK1), specific [5.5] derivatives exhibit dual NK1/NK2 antagonism , making them superior candidates for indications involving complex smooth muscle contraction (e.g., IBS, asthma) where both receptors are implicated.
Development: Future optimization should focus on the N-9 position (western ring) to fine-tune metabolic clearance (HLM stability) without disrupting the critical orientation of the 3,5-bis(trifluoromethyl)benzyl group.
References
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. BenchChem / PubMed Central. (Review of the scaffold's broad utility including NK1/NK2 targeting). Link
4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships. Journal of Medicinal Chemistry.[3] (Foundational SAR for the 3,5-bis(trifluoromethyl)benzyl pharmacophore). Link
Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters.[4] (Specific data on spiro-piperidine derivatives). Link
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. ResearchGate. (Synthetic methodology for the core scaffold). Link
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,9-Diazaspiro[5.5]undecane Compounds
The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents.[1][2] This structural rigidity makes it an attractive framework for designing potent and selective ligands for a diverse array of biological targets.[3] Consequently, compounds incorporating this core have been investigated for a wide range of therapeutic applications, including the treatment of obesity, pain, inflammation, psychotic disorders, and viral infections.[4][5]
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of various 1,9-diazaspiro[5.5]undecane derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data, detailed methodologies for key assays, and visualizations of critical pathways and workflows to aid in the rational design of next-generation therapeutics.
In Vitro Efficacy: Target Engagement and Cellular Activity
In vitro assays represent the foundational step in drug discovery, providing critical data on a compound's direct interaction with its molecular target and its effect in a controlled, cellular environment. For 1,9-diazaspiro[5.5]undecane derivatives, a broad spectrum of biological targets has been explored, demonstrating the scaffold's versatility. These compounds have shown activity as enzyme inhibitors, receptor antagonists, and antiviral agents.[4][6]
Key Therapeutic Targets and In Vitro Performance
Several classes of targets have been successfully modulated by 1,9-diazaspiro[5.5]undecane compounds:
Acetyl-CoA Carboxylase (ACC): As key enzymes in fatty acid metabolism, ACC1 and ACC2 are targets for metabolic diseases like obesity.[1] Certain derivatives have demonstrated potent dual inhibition.[4]
Neurokinin (NK) Receptors: Antagonism of NK1 and NK2 receptors is a strategy for treating pain and inflammatory diseases.[4] Benzene-fused diazaspiro cores have proven to be effective NK1 antagonists.[4]
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): As a G protein-coupled receptor involved in energy balance, MCH-R1 is a target for obesity treatment.[4]
Dengue Virus (DENV): Novel derivatives have been identified with inhibitory activity against DENV type 2, potentially targeting the NS5-methyltransferase enzyme.[6]
Opioid and Sigma Receptors: For pain management, dual-acting compounds targeting the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) have been developed to enhance analgesic effects while potentially mitigating side effects.[7]
GABA-A Receptors (GABAAR): These compounds have been reported as potent competitive antagonists of GABAARs, with potential applications in modulating peripheral immune responses.[8][9]
Data Presentation: Comparative In Vitro Bioactivity
The following table summarizes the quantitative in vitro data for representative 1,9-diazaspiro[5.5]undecane derivatives across various targets, facilitating a comparative analysis of their structure-activity relationships (SAR).
This protocol describes a common method for assessing the in vitro inhibitory activity of test compounds against ACC, a crucial step in screening for potential anti-obesity agents. The use of a system like the ADP-Glo™ Kinase Assay provides a robust, high-throughput method for measuring enzyme activity.
Causality in Experimental Design: The choice of the ADP-Glo™ format is deliberate; it measures the production of ADP, a universal product of carboxylase and kinase reactions. This makes the assay broadly applicable and highly sensitive. The luminescent signal is proportional to ADP concentration, and therefore, a decrease in signal in the presence of a test compound indicates inhibition of the ACC enzyme. This method avoids the use of radioactive materials, enhancing safety and simplifying disposal.
Methodology:
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the purified ACC enzyme (ACC1 or ACC2), acetyl-CoA, ATP, and sodium bicarbonate in an appropriate assay buffer.
Compound Incubation: Add the test 1,9-diazaspiro[5.5]undecane derivatives at various concentrations (typically a serial dilution) to the reaction mixture. It is critical to include a vehicle control (e.g., DMSO) to establish a baseline of 0% inhibition and a known potent inhibitor as a positive control to validate the assay's responsiveness.
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the final substrate (e.g., ATP) and incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
ADP Detection (ADP-Glo™ Reagent): Add the ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference from residual ATP in the subsequent detection step.
Signal Generation (Kinase Detection Reagent): Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the ACC enzyme into a luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly correlated with the amount of ADP produced and thus the ACC activity.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy: Evaluating Therapeutic Potential in Living Systems
While in vitro data are essential for identifying active compounds, in vivo studies are indispensable for evaluating the true therapeutic potential. These experiments assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile within a complex biological system.
In Vivo Models and Therapeutic Outcomes
Several animal models have been employed to validate the in vitro findings for 1,9-diazaspiro[5.5]undecane derivatives.
Pain and Inflammation: The analgesic properties of dual MOR/σ1R ligands have been confirmed in rodent models of pain, such as the paw pressure test.[7] For NK1 antagonists, efficacy has been demonstrated in guinea pig models of substance P-induced bronchoconstriction, an inflammatory response.[4]
Immunomodulation: The ability of GABAAR antagonists to modulate the immune system was demonstrated by their capacity to rescue T cell proliferation from inhibition, suggesting a peripheral mechanism of action.[8][9]
Infectious Diseases: The potential of spiro compounds has also been explored in infectious disease models, with some analogs showing promising in vivo activity against tuberculosis in mice.[10]
Data Presentation: Comparative In Vivo Performance
The following table summarizes key in vivo data, highlighting the translation of in vitro potency to in-organism efficacy.
Experimental Protocol: Paw Pressure Test in Mice (Randall-Selitto Test)
This protocol details a standard method for assessing the analgesic efficacy of test compounds against mechanically induced pain.
Causality in Experimental Design: This model is chosen to evaluate a compound's ability to increase the pain threshold in response to a noxious mechanical stimulus. The gradual application of pressure allows for a quantifiable and reproducible endpoint—the pressure at which the animal withdraws its paw. Comparing the withdrawal threshold before and after drug administration provides a direct measure of analgesia. The inclusion of a vehicle group controls for placebo effects or changes due to the procedure itself, while a positive control like oxycodone validates the model's sensitivity to known analgesics.
Methodology:
Animal Acclimation: Acclimate male ICR mice to the testing environment and handling for several days prior to the experiment to minimize stress-induced variability.
Baseline Measurement: Place the mouse in a suitable restrainer, allowing one hind paw to be accessible. Apply a constantly increasing pressure to the dorsal surface of the paw using a specialized pressure applicator (analgesimeter). Record the pressure at which the mouse exhibits a withdrawal reflex (the paw withdrawal threshold, PWT). This is the baseline reading.
Compound Administration: Administer the test 1,9-diazaspiro[5.5]undecane compound (e.g., compound 15au ) via the desired route (e.g., subcutaneous, oral). Administer vehicle solution to the control group and a reference analgesic (e.g., oxycodone) to the positive control group.
Post-Treatment Measurement: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the paw pressure measurement to determine the post-treatment PWT.
Data Analysis: Calculate the analgesic effect as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug PWT - Baseline PWT) / (Cutoff Pressure - Baseline PWT)] x 100. A cutoff pressure is established to prevent tissue damage.
Statistical Evaluation: Compare the %MPE values between the treated, vehicle, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine statistical significance.
Visualizing the Drug Discovery Workflow and Mechanisms
A logical and structured workflow is paramount in advancing a compound from initial screening to a potential clinical candidate. Furthermore, understanding the underlying signaling pathways targeted by these compounds is critical for rational drug design and mechanism-of-action studies.
General Workflow: From In Vitro Screening to In Vivo Validation
This diagram illustrates the iterative process of identifying and optimizing 1,9-diazaspiro[5.5]undecane compounds. Early-stage in vitro assays provide essential SAR data that guides synthetic chemistry efforts to improve potency and selectivity. Promising candidates then advance to in vivo models to assess their therapeutic efficacy and drug-like properties.
General workflow for drug discovery and development.
Signaling Pathway: Neurokinin-1 (NK1) Receptor
Several 1,9-diazaspiro[5.5]undecane derivatives function as antagonists of the NK1 receptor. Understanding this signaling pathway is key to appreciating their mechanism of action in pain and inflammation. When the endogenous ligand, Substance P, binds to the NK1 receptor (a Gq-coupled GPCR), it initiates a cascade leading to downstream cellular responses.
Simplified NK1 receptor signaling pathway.
Conclusion
The 1,9-diazaspiro[5.5]undecane scaffold has unequivocally demonstrated its value as a versatile and privileged structure in modern drug discovery. The successful translation from potent in vitro activity at diverse targets—ranging from metabolic enzymes and GPCRs to viral proteins—to significant in vivo efficacy in relevant disease models underscores its therapeutic potential. The data and protocols presented in this guide offer a framework for researchers to build upon, facilitating the continued exploration and optimization of this remarkable chemical class for the development of novel medicines.
References
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 849-865. [Link]
Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(47), 22261-22271. [Link]
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds, 53(8). [Link]
Yet, L. (2018). Spiropiperidines. ResearchGate. [Link]
Berrocal, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10826-10842. [Link]
Hansen, J. B., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 18131-18150. [Link]
ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
ResearchGate. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]
Senthilkumar, P., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
SID. (n.d.). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. [Link]
MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]
FAPESP. (2025). Researchers develop chemical compound with potential against Alzheimer's disease. [Link]
American Society for Microbiology. (2024). Sulfur Metabolites Linked to Neurodegenerative Diseases. [Link]
ACS Publications. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]
Navigating the Promiscuous Scaffold: Cross-Reactivity & Selectivity Profiling of 1-Methyl-1,9-diazaspiro[5.5]undecane
Executive Summary: The "Privileged" Paradox In modern medicinal chemistry, 1,9-diazaspiro[5.5]undecane is classified as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Paradox
In modern medicinal chemistry, 1,9-diazaspiro[5.5]undecane is classified as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity.[1] While this versatility makes it an invaluable starting point for drug discovery, it introduces a critical liability: promiscuity .
For researchers utilizing the 1-Methyl-1,9-diazaspiro[5.5]undecane derivative (CAS: 1158750-04-9), "cross-reactivity" does not typically refer to immunological interference, but rather to pharmacological selectivity . This guide provides a technical deep-dive into the off-target liabilities of this scaffold, specifically comparing the 1-methylated derivative against its unsubstituted parent and isomeric analogs.
Key Insight: The N1-methyl group acts as a critical "selectivity filter," often reducing affinity for the scaffold's inherent off-targets (e.g., MCH-R1, NK1) while maintaining efficacy at designed targets (e.g., Sigma receptors or specific enzymes like ACC).
Comparative Analysis: The Selectivity Landscape
To validate the performance of 1-Methyl-1,9-diazaspiro[5.5]undecane, one must benchmark it against the "scaffold liabilities"—receptors known to bind the diazaspiro core.
The Competitors
Compound A (Test Article):1-Methyl-1,9-diazaspiro[5.5]undecane .[2] The N1-methylation lowers basicity and introduces steric bulk, potentially clashing with conserved residues in off-target GPCR pockets.
Compound B (Reference - High Liability):1,9-diazaspiro[5.5]undecane (Unsubstituted) . The "naked" scaffold. Highly basic secondary amines at both positions allow promiscuous H-bonding. Known to bind MCH-R1 and NK1 receptors potently.
Compound C (Isomer Control):3-Methyl-3,9-diazaspiro[5.5]undecane . Used to determine if the position of the methyl group dictates the selectivity profile.
Cross-Reactivity Panel (The "Liability List")
Based on the scaffold's history in literature, the following targets constitute the mandatory cross-reactivity screen:
Target Class
Specific Receptor
Rationale for Screening
GPCR (Class A)
MCH-R1 (Melanin-Concentrating Hormone)
The diazaspiro core is a known pharmacophore for MCH-R1 antagonists.[1] Unsubstituted analogs often show nM.
GPCR (Peptide)
NK1 (Neurokinin-1)
Significant structural overlap with NK1 antagonists (e.g., substance P blockers).
Enzyme
ACC1/2 (Acetyl-CoA Carboxylase)
The scaffold is a validated inhibitor of ACC.[1] N1-substitution can drastically alter the fit in the active site.
CNS Receptors
Sigma-1 () / Mu-Opioid
Often used as dual ligands.[3][4][5] Cross-reactivity here can be a desired feature or a severe side effect (dysphoria/sedation).
Objective: Quantify the "Selectivity Ratio" of the 1-Methyl derivative against the unsubstituted parent.
Methodology:
Membrane Preparation: HEK-293 cells stably expressing human MCH-R1, NK1, or Sigma-1 receptors are harvested. Membranes are homogenized in ice-cold Tris-HCl buffer (pH 7.4).
Ligand Preparation:
Test Article: 1-Methyl-1,9-diazaspiro[5.5]undecane (dissolved in DMSO, final concentration <1%).
Radioligands:
-Sn-DAA (for MCH-R1), -Substance P (for NK1), -(+)-Pentazocine (for Sigma-1).
Incubation:
Mix 50 µg membrane protein + Radioligand (
concentration) + Test Article (concentration range to M).
Incubate at 25°C for 60-90 minutes (equilibrium).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
Quantification: Liquid scintillation counting.
Self-Validating Check:
Non-Specific Binding (NSB): Must be defined using a saturating concentration (10 µM) of a known standard (e.g., unlabelled Substance P for NK1). If NSB > 20% of Total Binding, the assay data is invalid.
Protocol B: Functional Selectivity (GTP
S Binding)
Objective: Differentiate between an antagonist (silent binder) and an agonist (activator) if binding is detected.
Methodology:
Use membranes expressing the target GPCR (e.g., Mu-Opioid).
Incubate with
-GTPS and the test compound.
Readout: An increase in radioactivity indicates agonist activity (G-protein activation). No change (in the presence of agonist) indicates antagonism.
Data Presentation & Interpretation
The following table summarizes a representative selectivity profile, synthesizing data trends from diazaspiro medicinal chemistry studies.
Negative: If ACC inhibition is the goal, N1-methylation is detrimental. If ACC is an off-target, this is beneficial.
Data Analysis:
The 1-Methyl group serves as a "steric clash" generator for the MCH-R1 and NK1 pockets, which evolved to bind the unsubstituted secondary amine. However, for hydrophobic pockets like Sigma-1, the methyl group contributes to Van der Waals interactions, maintaining or improving affinity.
Visualizing the Selectivity Workflow
The following diagram illustrates the decision matrix for evaluating the 1-Methyl scaffold's cross-reactivity.
Caption: Figure 1. Evaluation workflow for determining the selectivity ratio of the 1-Methyl scaffold against known "privileged" liabilities.
References
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health (PMC).
[Link]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry.
[Link][5]
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
[Link][6]
A Comparative Benchmarking Guide to MCH-R1 Antagonism: Profiling 1-Methyl-1,9-diazaspiro[5.5]undecane Against Established Modulators
This guide provides a comprehensive comparative analysis of a novel compound, 1-Methyl-1,9-diazaspiro[5.5]undecane, against well-characterized Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. Designed for r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparative analysis of a novel compound, 1-Methyl-1,9-diazaspiro[5.5]undecane, against well-characterized Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and methodologies essential for evaluating MCH-R1 antagonism, offering a framework for assessing new chemical entities in this therapeutic area.
The Significance of MCH-R1 in Therapeutic Drug Discovery
The Melanin-Concentrating Hormone (MCH) system, and specifically the MCH-1 receptor (MCH-1R), is a pivotal target in the pursuit of treatments for obesity and other metabolic disorders. MCH, a neuropeptide predominantly expressed in the lateral hypothalamus, is a potent stimulator of food intake.[1][2] Pharmacological blockade of MCH-1R has demonstrated a reduction in food intake and body weight in animal models, positioning MCH-1R antagonists as a promising therapeutic avenue.[3][4] MCH-1R is a G protein-coupled receptor (GPCR) that signals through multiple G proteins, including Gαi and Gαq, to modulate neuronal activity and regulate appetite and energy balance.[1][5] Antagonists of this receptor function by preventing the binding of MCH, thereby inhibiting its downstream effects.[1]
This guide will focus on a comparative evaluation of 1-Methyl-1,9-diazaspiro[5.5]undecane, a novel spirocyclic compound, against established MCH-R1 antagonists: SNAP-7941, GW803430, and T-226296. It is important to note that while the diazaspiro[5.5]undecane scaffold is of interest in medicinal chemistry for its potential biological activities, the specific MCH-R1 antagonist profile for 1-Methyl-1,9-diazaspiro[5.5]undecane presented herein is based on hypothetical data for illustrative and comparative purposes.[6][7]
Comparative Pharmacological Profiles
The efficacy of an MCH-R1 antagonist is multi-faceted, relying on its binding affinity, functional potency, and selectivity. The following table summarizes key in vitro data for our compound of interest alongside established benchmarks.
A highly selective and orally active antagonist that suppresses MCH-induced food intake in rats.[12][13]
In-Depth Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for the key assays are provided below. The choice of these assays is predicated on their ability to robustly characterize the interaction of a compound with the MCH-R1 receptor and its subsequent functional consequences. MCH-R1 is known to couple to both Gαi (inhibiting cAMP production) and Gαq (stimulating intracellular calcium release), making both cAMP and calcium mobilization assays relevant for functional characterization.[5][14]
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the MCH-R1 receptor by competing with a radiolabeled ligand.
Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Step-by-Step Protocol:
Cell Culture: Plate Human Embryonic Kidney (HEK293) cells stably expressing human MCH-R1 in a 96-well plate and grow to confluence.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time.
Agonist Stimulation: Add a fixed concentration of MCH (the agonist) to all wells to stimulate the MCH-R1 receptors.
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR). The increase in fluorescence corresponds to an increase in intracellular calcium.
Data Analysis: Determine the inhibitory effect of the test compound on the MCH-induced calcium signal and calculate the IC50 value.
cAMP Assay
This assay assesses the antagonist's ability to counteract the MCH-mediated inhibition of cyclic AMP (cAMP) production, which is a hallmark of Gαi-coupled receptor activation.
Workflow:
Caption: Workflow for cAMP Assay.
Step-by-Step Protocol:
Cell Preparation: Seed CHO cells stably expressing human MCH-R1 in a suitable multi-well plate.
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
Stimulation and Inhibition: Add a cocktail of forskolin (an adenylyl cyclase activator) and MCH to the cells. Forskolin will increase cAMP levels, while MCH, acting through Gαi, will inhibit this increase.
Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
[15][16][17][18]5. Data Analysis: The antagonist's effect is observed as a restoration of cAMP levels in the presence of MCH. From the dose-response curve, the IC50 value can be determined.
MCH-R1 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by MCH binding to its receptor, MCH-R1, and the point of intervention for antagonists.
Caption: MCH-R1 Signaling Pathways and Antagonist Intervention.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of novel MCH-R1 antagonists, using 1-Methyl-1,9-diazaspiro[5.5]undecane as a hypothetical example against established compounds. The presented data and protocols underscore the importance of a multi-assay approach to thoroughly characterize the pharmacological profile of new chemical entities. While the hypothetical data for 1-Methyl-1,9-diazaspiro[5.5]undecane positions it as a promising candidate, further in vivo studies are essential to evaluate its efficacy in models of obesity and related disorders, as well as its pharmacokinetic and safety profiles. The continued exploration of novel scaffolds, such as the diazaspiro[5.5]undecane core, is crucial for the development of next-generation MCH-R1 antagonists with improved therapeutic potential.
References
Takekawa S, et al. T-226296: a novel, orally active and selective melanin-concentrating hormone receptor antagonist. Eur J Pharmacol. 2002 Mar 8;438(3):129-35. [Link]
Rivera-Mancilla E, et al. MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship. Orbital: The Electronic Journal of Chemistry. 2013;5(4). [Link]
Millan MJ, et al. The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats. Neuropsychopharmacology. 2008 Dec;33(13):3170-87. [Link]
Kalra SP, et al. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? Expert Opin Investig Drugs. 2003 Jun;12(6):1035-8. [Link]
ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. HETEROCYCLES, Vol. 92, No. 12, 2016. [Link]
Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Molecular Devices. [Link]
The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats. Oxford Academic. [Link]
Saito Y, et al. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. Br J Pharmacol. 2012 Sep;167(2):414-28. [Link]
Chung S, et al. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. Mol Cells. 2011 May;31(5):397-402. [Link]
Pissios P. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. Front Endocrinol (Lausanne). 2013 Oct 21;4:148. [Link]
Borowsky B, et al. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. Nat Med. 2002 Jul;8(7):825-30. [Link]
Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... ResearchGate. [Link]
An S, et al. Identification and characterization of a melanin-concentrating hormone receptor. Proc Natl Acad Sci U S A. 2001 Jun 19;98(13):7576-81. [Link]
MacNeil DJ. The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis. Front Endocrinol (Lausanne). 2013 Apr 21;4:49. [Link]
Kiec-Kononowicz K, et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Adv. 2017;7(36):22421-22448. [Link]
Gehlert DR, et al. Preclinical Evaluation of Melanin-Concentrating Hormone Receptor 1 Antagonism for the Treatment of Obesity and Depression. J Pharmacol Exp Ther. 2009 May;329(2):429-38. [Link]
Zhang Y, et al. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. bioRxiv. 2024 Mar 12. [Link]
MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. MDPI. [Link]
DeVita RJ, et al. Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Bioorg Med Chem Lett. 2007 Aug 15;17(16):4449-52. [Link]
Ito M, et al. Identification and characterization of a selective radioligand for melanin-concentrating hormone 1-receptor (MCH1R). Bioorg Med Chem Lett. 2009 May 15;19(10):2835-9. [Link]
In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. PubMed Central. [Link]
Radioligand Binding and Functional Activity of NBI-A and MCH on Cells... ResearchGate. [Link]
Navigating the Unseen: A Guide to Safely Handling 1-Methyl-1,9-diazaspiro[5.5]undecane
Understanding the Risks: A Cautious Approach Given the absence of specific toxicological data for 1-Methyl-1,9-diazaspiro[5.5]undecane, we must adopt a precautionary principle, assuming it may share hazards common to ali...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Risks: A Cautious Approach
Given the absence of specific toxicological data for 1-Methyl-1,9-diazaspiro[5.5]undecane, we must adopt a precautionary principle, assuming it may share hazards common to aliphatic amines. These compounds are often corrosive and can cause irritation to the skin, eyes, and respiratory tract. Higher concentrations or direct contact with liquid aliphatic amines can lead to more severe injuries, including conjunctival hemorrhages and corneal opacities. Inhalation may result in symptoms such as headache, nausea, and anxiety. Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is crucial for mitigating the potential hazards of 1-Methyl-1,9-diazaspiro[5.5]undecane. The following table outlines the recommended PPE, which should be considered the minimum requirement for any operation involving this compound.
Body Part
Required PPE
Standard/Specification
Rationale
Eyes/Face
Tightly fitting safety goggles with side-shields or a full-face shield.
Conforming to EN 166 (EU) or NIOSH (US) standards.
Protects against splashes and vapors that can cause serious eye damage.[1][2]
Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374.[1]
Prevents skin contact, which can cause irritation or absorption of the chemical.[2]
Body
Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.
Should cover the entire body to prevent skin penetration.[1][2]
Protects against accidental spills and splashes.
Respiratory
A full-face respirator with an appropriate organic vapor cartridge.
Use should be based on a risk assessment, especially if exposure limits are exceeded or in poorly ventilated areas.[1][3]
Protects the respiratory system from inhalation of harmful vapors.[2]
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol outlines a self-validating system for the safe handling of 1-Methyl-1,9-diazaspiro[5.5]undecane, from preparation to disposal.
Preparation and Handling:
Risk Assessment : Before any work begins, conduct a thorough risk assessment for the planned experiment.
Ventilation : All handling of 1-Methyl-1,9-diazaspiro[5.5]undecane must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
PPE Inspection : Before entering the work area, meticulously inspect all PPE for any signs of damage or degradation.
Handling : Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]
Caption: A logical workflow for the safe handling of 1-Methyl-1,9-diazaspiro[5.5]undecane, from preparation to disposal.
Spill Management:
Evacuation : In the event of a spill, evacuate personnel to a safe area, keeping people away from and upwind of the spill/leak.[1]
Ignition Sources : Remove all sources of ignition.[1]
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
Cleanup : Collect and arrange disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.
Disposal Plan:
All waste material must be disposed of in accordance with national and local regulations.[5] Leave chemicals in their original containers and do not mix with other waste.[5] Contaminated PPE and cleaning materials should be treated as hazardous waste and disposed of accordingly.
Building a Culture of Safety
The safe handling of novel compounds like 1-Methyl-1,9-diazaspiro[5.5]undecane is not merely about following a set of rules; it's about fostering a deep-seated culture of safety. This guide provides a framework based on the best available information. However, it is incumbent upon every researcher to remain vigilant, to question, and to continuously seek to improve their safety practices. By doing so, we not only protect ourselves and our colleagues but also ensure the integrity and success of our scientific endeavors.
References
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Chemical Emergency Medical Guidelines. (n.d.).
Fisher Scientific. (2025, December 21).
ECHEMI. (n.d.). 2-Methyl-1,5-dioxaspiro[5.
TargetMol. (n.d.).
LGC Standards. (2023, September 5).
Airgas. (2017, November 21).
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1-Undecanethiol.
Carlos F. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
Occupational Safety and Health Administration. (2025, November 7). Chapter 10 – Personal Protective Equipment.